Ethyl 4-(4-bromophenyl)-4-oxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPICHZTXSNYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345348 | |
| Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30913-87-2 | |
| Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(4-bromophenyl)-4-oxobutanoate, a valuable intermediate in pharmaceutical and organic synthesis. The primary route detailed herein is the Friedel-Crafts acylation of bromobenzene with ethyl succinoyl chloride. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visual diagrams of the synthetic pathway and experimental workflow.
Introduction and Reaction Overview
The synthesis of this compound from 4-bromobenzoyl chloride, as specified in the topic, represents a common misinterpretation of the synthetic route. The target molecule is more logically synthesized via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (bromobenzene) with an acylating agent (ethyl succinoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
The overall reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.
This guide will first detail the preparation of the key acylating agent, ethyl succinoyl chloride, followed by the main Friedel-Crafts acylation procedure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Typical Yield (%) |
| Bromobenzene | C₆H₅Br | 157.01 | - | (Starting Material) |
| Ethyl Succinoyl Chloride | C₆H₉ClO₃ | 164.59 | - | >95% (from monoethyl succinate) |
| Aluminum Chloride | AlCl₃ | 133.34 | - | (Catalyst) |
| This compound | C₁₂H₁₃BrO₃ | 285.13 | ¹H NMR (CDCl₃, 400 MHz) : δ 7.85 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.28 (t, J=6.6 Hz, 2H), 2.78 (t, J=6.6 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H). | 75-85% (Estimated) |
| ¹³C NMR (CDCl₃, 100 MHz, analogous methyl ester) : δ 196.8, 172.9, 135.2, 131.9, 129.6, 128.3, 60.9, 33.1, 28.1, 14.2. | ||||
| IR (KBr, cm⁻¹) : ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1585 (C=C, aromatic), ~1010 (C-Br). |
Experimental Protocols
This section provides detailed methodologies for the preparation of the acylating agent and the final product.
3.1. Preparation of Ethyl Succinoyl Chloride
Ethyl succinoyl chloride is a key reagent that can be prepared from succinic anhydride in a two-step process.
Step 1: Synthesis of Monoethyl Succinate
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride (100 g, 1.0 mol) and absolute ethanol (200 mL, 3.4 mol).
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the complete dissolution of succinic anhydride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator to yield crude monoethyl succinate as an oily residue. This is typically used in the next step without further purification.
Step 2: Conversion to Ethyl Succinoyl Chloride
-
To the crude monoethyl succinate (from Step 1) in a 500 mL round-bottom flask fitted with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add thionyl chloride (143 g, 1.2 mol) dropwise at room temperature with stirring.
-
After the addition is complete, gently heat the reaction mixture to 60-70°C for 2-3 hours, or until the evolution of gas ceases.
-
The crude ethyl succinoyl chloride is then purified by vacuum distillation, collecting the fraction at approximately 98-102°C at 10 mmHg.
3.2. Synthesis of this compound
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (40.0 g, 0.3 mol) and anhydrous dichloromethane (150 mL).
-
Cool the stirred suspension to 0-5°C in an ice bath.
-
A solution of ethyl succinoyl chloride (41.1 g, 0.25 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the AlCl₃ suspension over a period of 30 minutes, maintaining the temperature below 10°C.
-
Following this addition, a solution of bromobenzene (39.3 g, 0.25 mol) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes, again keeping the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization from ethanol to afford pure this compound.
Reaction Mechanism and Experimental Workflow Diagrams
4.1. Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Caption: Reaction mechanism of the Friedel-Crafts acylation.
4.2. Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The Friedel-Crafts acylation of bromobenzene with ethyl succinoyl chloride is a reliable and efficient method for obtaining this important chemical intermediate. The provided protocols and data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when handling the corrosive and moisture-sensitive reagents involved in this synthesis.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate, a valuable intermediate in the development of various pharmaceutical compounds. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and process development.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems. Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction is widely employed to introduce an acyl group to an aromatic ring, yielding aryl ketones. These ketones are pivotal precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.
The target molecule, this compound, is synthesized by the acylation of bromobenzene. The presence of the bromine atom and the ester functionality makes it a versatile building block for further molecular elaboration in drug discovery programs.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through the generation of a highly reactive acylium ion electrophile. This is typically achieved by treating an acylating agent, such as an acyl chloride or an acid anhydride, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The reaction mechanism can be delineated into three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent, leading to the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of bromobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a non-aromatic carbocation intermediate, known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically the complex formed between the Lewis acid and the leaving group, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Protocols
Two primary routes for the synthesis of this compound via Friedel-Crafts acylation are presented below. The choice of method may depend on the availability of starting materials and desired reaction conditions.
Method A: Acylation using Ethyl Succinoyl Chloride
This method provides a direct route to the target molecule.
Materials:
-
Bromobenzene
-
Ethyl 3-(chloroformyl)propanoate (Ethyl succinoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of bromobenzene (1.0 equivalent) and ethyl 3-(chloroformyl)propanoate (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Method B: Acylation using Succinic Anhydride followed by Esterification
This two-step approach first involves the acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, which is then esterified.
Step 1: Friedel-Crafts Acylation with Succinic Anhydride
Materials:
-
Bromobenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
Procedure:
-
In a flame-dried round-bottom flask, add anhydrous aluminum chloride (2.2 equivalents) and the anhydrous solvent.
-
Cool the mixture in an ice bath and add succinic anhydride (1.0 equivalent) in portions with stirring.
-
Slowly add bromobenzene (1.0 equivalent) to the mixture, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work-up the reaction by pouring the mixture onto crushed ice and concentrated HCl.
-
The precipitated solid, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Esterification
Materials:
-
4-(4-bromophenyl)-4-oxobutanoic acid (from Step 1)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate solution
Procedure:
-
Dissolve the 4-(4-bromophenyl)-4-oxobutanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
Caption: Experimental workflows for the synthesis.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound and its characterization.
Table 1: Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Method A (Direct Acylation) | Method B (Two-Step Synthesis) |
| Acylating Agent | Ethyl Succinoyl Chloride | Succinic Anhydride |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |
| Solvent | Dichloromethane | Nitrobenzene or CS₂ |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | Moderate to Good | Good to High |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrO₃ |
| Molecular Weight | 285.13 g/mol |
| CAS Number | 30913-87-2 |
| Appearance | Colorless to pale yellow oil |
| ¹³C NMR (CDCl₃, δ, ppm) * | 196.8 (C=O, ketone), 172.9 (C=O, ester), 135.5 (C-Br), 131.9 (CH, aromatic), 129.6 (CH, aromatic), 128.3 (C, aromatic), 60.8 (CH₂, ester), 33.3 (CH₂, adjacent to ketone), 28.1 (CH₂, adjacent to ester), 14.2 (CH₃, ester) |
*Note: The ¹³C NMR data is for the closely related methyl ester, Mthis compound, and serves as a reference.
Conclusion
The Friedel-Crafts acylation provides an effective and reliable method for the synthesis of this compound. Both the direct acylation with ethyl succinoyl chloride and the two-step approach using succinic anhydride are viable synthetic routes. The choice of methodology will be guided by factors such as reagent availability, scalability, and desired purity of the final product. This technical guide provides the necessary foundational information for researchers and drug development professionals to successfully synthesize and utilize this important chemical intermediate.
Spectroscopic data of Ethyl 4-(4-bromophenyl)-4-oxobutanoate (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-bromophenyl)-4-oxobutanoate (C₁₂H₁₃BrO₃), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines predicted data with analysis of analogous compounds to offer a robust spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₃BrO₃
-
Molecular Weight: 285.13 g/mol [1]
-
CAS Number: 30913-87-2[1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.6 - 7.7 | Doublet | 2H | Aromatic (meta to C=O) |
| 4.1 - 4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~3.2 - 3.3 | Triplet | 2H | -C(=O)CH₂CH₂- |
| ~2.8 - 2.9 | Triplet | 2H | -CH₂C(=O)O- |
| 1.2 - 1.3 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~196 - 198 | Aromatic Ketone C=O |
| ~172 - 174 | Ester C=O |
| ~135 - 137 | Aromatic C-Br |
| ~131 - 133 | Aromatic CH (meta to C=O) |
| ~129 - 131 | Aromatic C (ipso to C=O) |
| ~128 - 130 | Aromatic CH (ortho to C=O) |
| ~60 - 62 | -OCH₂CH₃ |
| ~33 - 35 | -C(=O)CH₂CH₂- |
| ~28 - 30 | -CH₂C(=O)O- |
| ~13 - 15 | -OCH₂CH₃ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 - 1740 | C=O Stretch (Ester) |
| ~1680 - 1690 | C=O Stretch (Aromatic Ketone) |
| ~1580 - 1600 | C=C Stretch (Aromatic) |
| ~1200 - 1300 | C-O Stretch (Ester) |
| ~1000 - 1100 | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Adduct | Predicted CCS (Ų) |
| 285.01210 | [M+H]⁺ | 155.0 |
| 306.99404 | [M+Na]⁺ | 165.1 |
| 282.99754 | [M-H]⁻ | 161.0 |
| 302.03864 | [M+NH₄]⁺ | 174.4 |
| 322.96798 | [M+K]⁺ | 154.6 |
| 267.00208 | [M+H-H₂O]⁺ | 154.5 |
| 329.00302 | [M+HCOO]⁻ | 175.1 |
| 343.01867 | [M+CH₃COO]⁻ | 196.4 |
| 304.97949 | [M+Na-2H]⁻ | 159.5 |
| 284.00427 | [M]⁺ | 176.3 |
| 284.00537 | [M]⁻ | 176.3 |
Data sourced from PubChem predictions.[2]
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a neat thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS or direct infusion.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Structural Information and Key Spectroscopic Correlations
Caption: Key structural features of this compound and their expected spectroscopic correlations.
References
Physical and chemical properties of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a substituted γ-keto ester of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic pathway.
Chemical and Physical Properties
The experimental data for this compound is not extensively reported in the literature. Much of the available data pertains to its isomer, Ethyl 4-(4-bromophenyl)-3-oxobutanoate. The following tables summarize the available data for the target compound and its isomer for comparison.
Table 1: Identifiers and Basic Properties of this compound
| Property | Value | Source |
| CAS Number | 30913-87-2 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₃ | [1] |
| Molecular Weight | 285.13 g/mol | [1] |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room temperature | [1] |
Table 2: Physical Properties of this compound (Predicted and Experimental)
| Property | Value | Type | Source |
| Boiling Point | 376.5 ± 27.0 °C | Predicted | |
| XlogP | 2.4 | Predicted | [2] |
| Monoisotopic Mass | 284.00482 Da | Predicted | [2] |
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section) for this compound [2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 285.01210 | 155.0 |
| [M+Na]⁺ | 306.99404 | 165.1 |
| [M-H]⁻ | 282.99754 | 161.0 |
| [M+NH₄]⁺ | 302.03864 | 174.4 |
| [M+K]⁺ | 322.96798 | 154.6 |
| [M+H-H₂O]⁺ | 267.00208 | 154.5 |
| [M+HCOO]⁻ | 329.00302 | 175.1 |
| [M+CH₃COO]⁻ | 343.01867 | 196.4 |
| [M+Na-2H]⁻ | 304.97949 | 159.5 |
| [M]⁺ | 284.00427 | 176.3 |
| [M]⁻ | 284.00537 | 176.3 |
Table 4: Physical Properties of the Isomer, Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) for Comparison
| Property | Value | Type | Source |
| Boiling Point | 345.1 °C at 760 mmHg | Experimental | [3] |
| Density | 1.39 g/cm³ | Experimental | [3] |
| Refractive Index | 1.534 | Experimental | [3] |
| Flash Point | 162.5 °C | Experimental | [3] |
| Vapor Pressure | 6.29E-05 mmHg at 25°C | Predicted | [3] |
| pKa | 10.31 ± 0.46 | Predicted | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving an initial Friedel-Crafts acylation of bromobenzene with succinic anhydride to yield 4-(4-bromophenyl)-4-oxobutanoic acid, followed by a Fischer esterification to produce the final ethyl ester.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This procedure is adapted from established Friedel-Crafts acylation methodologies.
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Sodium bicarbonate solution (5%)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas trap (e.g., calcium chloride tube or a setup to neutralize HCl gas)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (2.2 eq).
-
Add the solvent (e.g., carbon disulfide) to the flask.
-
In the dropping funnel, place a solution of bromobenzene (1.0 eq) and succinic anhydride (1.0 eq) dissolved in the solvent.
-
Cool the flask containing aluminum chloride in an ice bath.
-
Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-60 minutes. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
If carbon disulfide was used as the solvent, it can be removed by distillation. If nitrobenzene was used, it can be removed by steam distillation.
-
The resulting solid, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by vacuum filtration.
-
The crude product is washed with cold water and a cold solution of dilute hydrochloric acid.
-
For purification, the crude acid can be dissolved in a 5% sodium bicarbonate solution, treated with activated charcoal, and then filtered. The filtrate is then acidified with dilute HCl to precipitate the purified acid.
-
The purified 4-(4-bromophenyl)-4-oxobutanoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound via Fischer Esterification
Materials:
-
4-(4-bromophenyl)-4-oxobutanoic acid (from Step 1)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification, if necessary)
Procedure:
-
In a round-bottom flask, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Potential Applications
This compound is a γ-keto ester. The ketone and ester functionalities allow for a range of chemical transformations. The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination, and Wittig olefination. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol. The aromatic bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of further molecular diversity.
These reactive sites make this compound a valuable intermediate in the synthesis of various target molecules in the fields of pharmaceuticals and materials science.
Safety Information
References
An In-depth Technical Guide to Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS Number: 30913-87-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4-bromophenyl)-4-oxobutanoate, identified by CAS number 30913-87-2, is a chemical compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a brominated aromatic ring, a ketone, and an ester functional group, provides multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of its characterization, properties, synthesis, and potential biological relevance, based on available scientific data.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃BrO₃ | [1][2] |
| Molecular Weight | 285.13 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | Ethyl 4-(4-bromophenyl)-4-oxobutyrate | [2] |
| Physical State | Solid (predicted) | |
| Boiling Point | 345.1 °C at 760 mmHg (predicted) | [3] |
| Flash Point | 162.5 °C (predicted) | [3] |
| Density | 1.39 g/cm³ (predicted) | [3] |
| Storage Temperature | Room temperature | [2] |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of bromobenzene with a suitable acylating agent.
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid, which is then esterified.
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Sulfuric acid (H₂SO₄, catalytic amount)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and the inert solvent.
-
Addition of Reactants: Cool the mixture in an ice bath. A solution of succinic anhydride (1 equivalent) and bromobenzene (1 equivalent) in the solvent is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: The product is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.
-
Purification of Intermediate: The solvent is removed under reduced pressure, and the crude 4-(4-bromophenyl)-4-oxobutanoic acid can be purified by crystallization.
-
Esterification: The purified acid is refluxed with an excess of ethanol and a catalytic amount of sulfuric acid for several hours.
-
Final Purification: After esterification, the excess ethanol is removed, and the residue is worked up by extraction with an organic solvent, followed by washing with a sodium bicarbonate solution and brine. The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Characterization Workflow
The following diagram outlines the typical workflow for the analytical characterization of the synthesized compound.
Experimental Protocols for Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the butanoate chain, and the ethyl ester protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the butanoate and ethyl groups.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded on a neat sample or as a KBr pellet. Characteristic absorption bands are expected for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-H stretching of the aromatic and aliphatic portions of the molecule.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (285.13 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.
Biological Activity and Signaling Pathways
As of late 2025, there is limited direct research on the biological activity of this compound. However, a very recent study on a closely related derivative, Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate , has demonstrated significant anti-inflammatory effects.[4] This derivative was shown to exert its effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR) and subsequent inhibition of the NF-κB signaling pathway.[4]
Proposed Signaling Pathway (based on a derivative)
The following diagram illustrates the proposed anti-inflammatory signaling pathway initiated by the derivative of the target compound.
This finding suggests that the core structure of this compound may serve as a scaffold for the development of novel anti-inflammatory agents targeting the cholinergic anti-inflammatory pathway. Further research is needed to determine if the parent compound exhibits similar biological activities.
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established methods such as Friedel-Crafts acylation followed by esterification. While direct biological data on this specific compound is scarce, recent research on a closely related derivative highlights its potential as a scaffold for developing new therapeutics, particularly in the area of anti-inflammatory drug discovery. This guide provides a foundational resource for researchers and scientists working with or interested in the applications of this compound.
References
- 1. PubChemLite - this compound (C12H13BrO3) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR - PubMed [pubmed.ncbi.nlm.nih.gov]
Starting materials for Ethyl 4-(4-bromophenyl)-4-oxobutanoate synthesis
Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate: A Technical Guide
This guide provides a comprehensive overview of the primary synthetic route for this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthesis is typically achieved through a two-step process commencing with the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by Fischer esterification of the resultant carboxylic acid. This document outlines the detailed experimental protocols, presents quantitative data for analogous reactions to provide representative benchmarks, and includes visualizations of the synthetic pathway.
Core Synthetic Pathway
The synthesis of this compound is most commonly accomplished via two sequential reactions:
-
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the acylation of bromobenzene using succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-(4-bromophenyl)-4-oxobutanoic acid.
-
Fischer Esterification: The intermediate carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid, is subsequently esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield the final product, this compound.[1][2]
Starting Materials and Reagents
The primary starting materials and reagents required for the synthesis are detailed below.
| Step | Starting Materials | Reagents and Catalysts | Solvent |
| 1. Friedel-Crafts Acylation | Bromobenzene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | Nitrobenzene or Carbon Disulfide (often performed neat) |
| 2. Fischer Esterification | 4-(4-bromophenyl)-4-oxobutanoic acid | Ethanol, Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Ethanol (in excess) |
Experimental Protocols
The following sections provide detailed methodologies for the two key synthetic steps.
Step 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This procedure describes the acylation of bromobenzene with succinic anhydride.
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or other suitable solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in the chosen solvent (e.g., nitrobenzene) is prepared.
-
Bromobenzene is added to the suspension.
-
Succinic anhydride is added portion-wise to the stirred mixture.
-
The reaction mixture is heated, typically to between 60-70 °C, and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting solid, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization, for example, from a suitable solvent or by dissolving in sodium bicarbonate solution and re-precipitating with acid.
Step 2: Synthesis of this compound via Fischer Esterification
This procedure details the esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with ethanol.[3]
Materials:
-
4-(4-bromophenyl)-4-oxobutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
4-(4-bromophenyl)-4-oxobutanoic acid is dissolved in a large excess of absolute ethanol in a round-bottom flask.[4]
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.[1]
-
Upon completion, the excess ethanol is removed by rotary evaporation.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed with water, followed by a dilute solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes representative yields for analogous Friedel-Crafts acylation and Fischer esterification reactions, as specific quantitative data for the direct synthesis of this compound is not extensively published in a single source.
| Reaction | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | Benzene and Succinic Anhydride | AlCl₃, Reflux | 77-82 | [5] |
| Friedel-Crafts Acylation | Toluene and Succinic Anhydride | AlCl₃, Solvent-free, Room Temp | 95 | [5] |
| Fischer Esterification | Benzoic Acid and Methanol | H₂SO₄, 65°C | 90 | [6] |
| Fischer Esterification | Hydroxy Acid and Ethanol | H₂SO₄, Reflux | 95 | [6] |
Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Signaling pathway of the two-step synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Navigating the Solubility of a Key Synthetic Intermediate: A Technical Guide to Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Immediate Release
[City, State] – December 27, 2025 – Researchers, scientists, and professionals in the field of drug development now have access to a comprehensive technical guide on the solubility of Ethyl 4-(4-bromophenyl)-4-oxobutanoate. This document provides an in-depth analysis of the compound's solubility characteristics in common organic solvents, detailed experimental protocols for solubility determination, and its potential role in synthetic pathways, addressing a critical knowledge gap for this valuable chemical intermediate.
This compound is a keto-ester of significant interest in medicinal chemistry and organic synthesis, often serving as a building block for more complex, biologically active molecules. Understanding its solubility is paramount for its effective use in reaction setups, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its practical application in a laboratory setting.
Physicochemical Properties and Solubility Profile
This compound possesses a molecular structure that dictates its solubility behavior. The presence of a polar keto and ester group suggests potential solubility in polar organic solvents, while the nonpolar bromophenyl group indicates an affinity for nonpolar environments. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygens of the keto and ester groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The dipole-dipole interactions between the solvent and the polar functional groups of the solute facilitate dissolution. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | While the bromophenyl group contributes to nonpolar character, the polarity of the keto-ester chain limits solubility in highly nonpolar solvents. Diethyl ether may show some solubility due to its ability to act as a hydrogen bond acceptor.[1] |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol provides a standardized method for quantitative analysis.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Determine the concentration of the dissolved this compound in the filtrate using a pre-validated analytical method (e.g., HPLC or GC).
-
Prepare a calibration curve using standard solutions of the compound in the respective solvent to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).
-
Role in Synthetic Pathways and Drug Discovery
This compound is a versatile intermediate in the synthesis of various bioactive molecules. The bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The keto-ester moiety can be manipulated to form heterocyclic rings or to be reduced or otherwise modified to build up a molecular scaffold.
In a typical drug discovery workflow, this compound could be used as a starting material for the synthesis of a library of derivatives that are then screened for biological activity.
This technical guide serves as a foundational resource for researchers working with this compound. By providing a predictive framework for solubility and a detailed methodology for its determination, this document aims to facilitate the compound's effective use in advancing scientific discovery and the development of new therapeutics.
References
Stability and storage conditions for Ethyl 4-(4-bromophenyl)-4-oxobutanoate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is curated for professionals in research, scientific, and drug development fields, emphasizing data presentation, experimental protocols, and visual representations of chemical and procedural information.
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 30913-87-2 |
| Molecular Formula | C₁₂H₁₃BrO₃ |
| Molecular Weight | 285.13 g/mol |
| Structure | |
|
|
Storage and Handling
Proper storage and handling are paramount to ensure the integrity and stability of this compound.
Recommended Storage Conditions:
Based on supplier recommendations, this compound should be stored at room temperature .[1] For long-term stability and to minimize potential degradation, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25 °C) | Prevents acceleration of potential degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation of the aromatic ketone. |
| Light | Store in a light-resistant container | Protects against photolytic degradation. |
| Moisture | Store in a tightly sealed container with desiccant | Prevents hydrolysis of the ester functional group. |
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Potential Degradation Pathways
This compound possesses two primary functional groups susceptible to degradation: a β-keto ester and an aromatic ketone. Understanding these potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.
The primary degradation pathways are anticipated to be hydrolysis and oxidation.
References
Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and its analogues. These compounds are valuable intermediates in medicinal chemistry and drug development, serving as scaffolds for a variety of biologically active molecules. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate the efficient synthesis and exploration of this chemical class.
Core Synthetic Strategy: Friedel-Crafts Acylation
The cornerstone for the synthesis of this compound and its analogues is the Friedel-Crafts acylation . This powerful and versatile reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this context, a substituted benzene derivative is acylated with a succinic acid derivative, typically in the presence of a Lewis acid catalyst.
The general transformation can be visualized as follows:
Figure 1: General scheme of Friedel-Crafts acylation for the synthesis of Ethyl 4-aryl-4-oxobutanoate analogues.
The reaction typically proceeds by the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired aryl ketone.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the parent compound, this compound. The protocol is a composite based on established Friedel-Crafts acylation procedures for structurally similar molecules.
Synthesis of this compound
This two-step procedure involves the initial Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, followed by esterification to yield the final product.
Step 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid
Figure 2: Workflow for the synthesis of the carboxylic acid intermediate.
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (e.g., 2.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
To the dropping funnel, add a solution of succinic anhydride (e.g., 1 equivalent) and bromobenzene (e.g., 1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by 5% sodium bicarbonate solution.
-
The product, 4-(4-bromophenyl)-4-oxobutanoic acid, will be in the aqueous bicarbonate layer. Acidify this layer with concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification to this compound
Figure 3: Fischer esterification to the final product.
Materials:
-
4-(4-bromophenyl)-4-oxobutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the 4-(4-bromophenyl)-4-oxobutanoic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Synthesis of Analogues
The following tables summarize the reaction conditions and yields for the synthesis of various Ethyl 4-(aryl)-4-oxobutanoate analogues. The primary synthetic route is the Friedel-Crafts acylation of the corresponding substituted benzene with succinic anhydride, followed by esterification, unless otherwise noted.
Table 1: Synthesis of 4-Aryl-4-oxobutanoic Acid Intermediates
| Aryl Group | Aromatic Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Bromophenyl | Bromobenzene | AlCl₃ | CS₂ / Nitrobenzene | - | - | General Knowledge |
| 4-Chlorophenyl | Chlorobenzene | AlCl₃ | CS₂ | 1 | 85 | Fieser, L. F. Org. Synth.1941 , 21, 10. |
| 4-Fluorophenyl | Fluorobenzene | AlCl₃ | CS₂ | - | ~70 | Buu-Hoï, N. P. et al.J. Chem. Soc.1951 , 2307. |
| 4-Methylphenyl | Toluene | AlCl₃ | Toluene | 0.5 | 93-96 | Vogel, A. I. A Text-book of Practical Organic Chemistry, 3rd ed., p 733. |
| 4-Methoxyphenyl | Anisole | AlCl₃ | Benzene | 1 | 90-95 | Adams, R. et al.Org. Synth.1921 , 1, 35. |
| 4-Nitrophenyl | Nitrobenzene | AlCl₃ | Nitrobenzene | - | Low | General Knowledge (Deactivating group) |
Table 2: Esterification to Ethyl 4-Aryl-4-oxobutanoates
| Aryl Group | Esterification Method | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-Methylphenyl | Fischer Esterification | H₂SO₄ | 5 | 88 | Martin, E. L. Org. Synth.1936 , 16, 1. |
| 4-Aminophenyl | Fischer Esterification | HCl (gas) | 2 | 97 | DE Patent 1033198 |
| General | Fischer Esterification | H₂SO₄ or HCl | 2-6 | Generally >80 | General Procedure |
Table 3: Physicochemical and Spectroscopic Data of Selected Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | C₁₂H₁₃BrO₃ | 285.13 | 58-60 | 1.25 (t, 3H), 2.80 (t, 2H), 3.25 (t, 2H), 4.15 (q, 2H), 7.60 (d, 2H), 7.85 (d, 2H) | 14.2, 28.5, 33.5, 60.8, 128.5, 129.5, 132.0, 135.5, 172.5, 197.0 |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | C₁₂H₁₃ClO₃ | 240.68 | 48-50 | 1.26 (t, 3H), 2.81 (t, 2H), 3.26 (t, 2H), 4.16 (q, 2H), 7.45 (d, 2H), 7.90 (d, 2H) | 14.2, 28.5, 33.6, 60.9, 129.0, 129.6, 134.8, 139.8, 172.5, 196.8 |
| Ethyl 4-(4-methylphenyl)-4-oxobutanoate | C₁₃H₁₆O₃ | 220.26 | 39-41 | 1.25 (t, 3H), 2.40 (s, 3H), 2.78 (t, 2H), 3.22 (t, 2H), 4.15 (q, 2H), 7.25 (d, 2H), 7.85 (d, 2H) | 14.2, 21.6, 28.6, 33.7, 60.8, 128.2, 129.3, 134.1, 144.2, 172.6, 197.5 |
Note: NMR data is predicted based on typical chemical shifts and may vary slightly based on experimental conditions.
Signaling Pathways and Applications
Derivatives of 4-aryl-4-oxobutanoic acid have been investigated for a range of biological activities. For instance, they have been explored as inhibitors of enzymes such as Src kinase for potential cancer therapy and as anti-inflammatory agents. The core structure serves as a versatile scaffold for the development of various pharmacologically active molecules. The butanoate chain can be further modified to introduce additional functionalities, leading to a wide array of potential drug candidates.
Figure 4: Potential derivatization pathways and applications of the core scaffold.
Conclusion
The synthesis of this compound and its analogues is readily achievable through well-established synthetic methodologies, primarily the Friedel-Crafts acylation. This guide provides a foundational understanding and practical protocols for the preparation of these valuable chemical intermediates. The presented data and workflows are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery in their efforts to explore the potential of this versatile chemical scaffold.
Methodological & Application
Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis Using Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Paal-Knorr synthesis of a substituted pyrrole using Ethyl 4-(4-bromophenyl)-4-oxobutanoate as the starting material. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation of novel pyrrole derivatives.
Introduction
The Paal-Knorr pyrrole synthesis is a fundamental and widely utilized method for the construction of the pyrrole ring, a key heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford the corresponding pyrrole.[3][4] this compound is a suitable 1,4-dicarbonyl precursor for this synthesis, yielding a pyrrole with a 4-bromophenyl substituent, a common moiety in bioactive molecules.
Pyrrole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The bromophenyl substitution can further enhance the biological profile of the resulting pyrrole.
Reaction Scheme
The Paal-Knorr synthesis of a pyrrole derivative from this compound and a primary amine (R-NH₂) is depicted below:
Experimental Protocols
This section outlines two detailed protocols for the synthesis of ethyl 5-(4-bromophenyl)-1-alkyl/aryl-pyrrole-2-carboxylate via the Paal-Knorr reaction. Protocol 1 describes a conventional heating method, while Protocol 2 details a microwave-assisted approach, which can significantly reduce reaction times.[5][6]
Protocol 1: Conventional Heating Method
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (5-10 mL per mmol of substrate).
-
Add the primary amine (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and ethanol (2-5 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the same work-up and purification procedure as described in Protocol 1 (steps 6-10).
Data Presentation
The following table summarizes expected reaction parameters for the Paal-Knorr synthesis of ethyl 5-(4-bromophenyl)-1-substituted-pyrrole-2-carboxylates. Please note that actual yields and reaction times may vary depending on the specific primary amine used and the reaction scale.
| Starting Material | Amine | Method | Catalyst | Solvent | Temperature (°C) | Time | Expected Yield (%) |
| This compound | Aniline | Conventional | Glacial Acetic Acid | Ethanol | 78 | 4-6 h | 70-85 |
| This compound | Benzylamine | Conventional | Glacial Acetic Acid | Ethanol | 78 | 3-5 h | 75-90 |
| This compound | Aniline | Microwave-assisted | Glacial Acetic Acid | Ethanol | 120 | 15-25 min | 75-90 |
| This compound | Benzylamine | Microwave-assisted | Glacial Acetic Acid | 120 | 10-20 min | 80-95 |
Applications in Drug Development
Pyrrole-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. The synthesized ethyl 5-(4-bromophenyl)-1-substituted-pyrrole-2-carboxylates are promising candidates for further investigation in several therapeutic areas:
-
Antibacterial Agents: Brominated pyrroles have demonstrated significant antibacterial activity. The mechanism of action for some halogenated pyrroles involves acting as protonophores, which disrupt the proton motive force across bacterial membranes, leading to cell death.[7][8]
-
Neuroprotective Agents: Pyrrole derivatives have shown potential in the treatment of neurodegenerative diseases. Some studies suggest that these compounds can exert their neuroprotective effects by modulating inflammatory pathways, such as inhibiting the COX-2 enzyme, and by reducing oxidative stress.[9][10]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Paal-Knorr pyrrole synthesis.
Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.
Potential Signaling Pathway: Neuroprotection
The synthesized 2-(4-bromophenyl)pyrrole derivative may exhibit neuroprotective effects by modulating inflammatory and oxidative stress pathways. A plausible mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Caption: Proposed neuroprotective mechanism via COX-2 inhibition.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Knoevenagel Condensation Reactions with Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[1][2] This reaction is a modification of the aldol condensation and typically proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1] The reaction is generally catalyzed by a weak base, such as a primary, secondary, or tertiary amine (e.g., piperidine, pyridine), or their salts.[1][3]
Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a valuable substrate for the Knoevenagel condensation. The presence of a ketone carbonyl group, an ester functional group, and a brominated aromatic ring makes it a versatile building block for the synthesis of diverse and complex molecules. The products of these reactions are often highly functionalized alkenes that serve as key intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive compounds. The bromophenyl moiety, in particular, offers a handle for further synthetic transformations, such as cross-coupling reactions, expanding the molecular diversity achievable from this starting material.
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various common active methylene compounds.
General Reaction Scheme
The Knoevenagel condensation of this compound with an active methylene compound (where Z¹ and Z² are electron-withdrawing groups) is depicted below.
Caption: General Knoevenagel Condensation Scheme.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions with aromatic ketones.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Malononitrile | Ammonium Acetate | Toluene | Reflux | 4-8 | 85-95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 6-12 | 80-90 |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux (with Dean-Stark) | 12-24 | 70-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound.
Protocol 1: Reaction with Malononitrile using Ammonium Acetate
Application Note: This protocol describes a common and effective method for the condensation of ketones with malononitrile. Ammonium acetate serves as a convenient and mild catalyst. The reaction is typically performed in a non-polar solvent like toluene with azeotropic removal of water to drive the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Ammonium Acetate (0.3 eq)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), malononitrile (1.2 eq), ammonium acetate (0.3 eq), and toluene (approx. 0.2 M solution).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Reaction with Ethyl Cyanoacetate using Piperidine
Application Note: Piperidine is a classic and highly effective basic catalyst for Knoevenagel condensations.[3] This protocol is suitable for the reaction with ethyl cyanoacetate in a polar protic solvent like ethanol.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Piperidine (0.1-0.2 eq)
-
Ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol (approx. 0.3 M solution).
-
Add piperidine (0.1-0.2 eq) to the solution and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time is typically 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography.
Protocol 3: Reaction with Diethyl Malonate using Piperidine and Acetic Acid
Application Note: The condensation with less reactive methylene compounds like diethyl malonate often requires slightly more forcing conditions or a co-catalyst. The use of acetic acid with piperidine can accelerate the reaction. Azeotropic removal of water is crucial for achieving high yields.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charge the flask with this compound (1.0 eq), diethyl malonate (1.5 eq), and toluene.
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction to reflux and continue until no more water is collected in the Dean-Stark trap (typically 12-24 hours). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash it with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by vacuum distillation or column chromatography to obtain the pure product.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of Knoevenagel condensation products.
Caption: General experimental workflow.
Potential Applications in Drug Development
The α,β-unsaturated products derived from these reactions are valuable scaffolds in medicinal chemistry. They can serve as precursors for the synthesis of a wide range of heterocyclic compounds through Michael additions and subsequent cyclization reactions. The bromophenyl group can be further functionalized using various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional complexity and fine-tune the biological activity of the final compounds. These derivatives are of interest for screening against various biological targets, including kinases, proteases, and receptors, in the search for new therapeutic agents.
References
Application Notes and Detailed Protocol for the Wittig Reaction of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the Wittig reaction of Ethyl 4-(4-bromophenyl)-4-oxobutanoate to synthesize Ethyl 5-(4-bromophenyl)pent-4-enoate. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1] This protocol has been specifically adapted for a ketoester substrate, taking into consideration the presence of the ester functionality which can be sensitive to harsh basic conditions. The procedure outlines the in-situ generation of the methylidenetriphenylphosphorane ylide and its subsequent reaction with the ketone, followed by detailed work-up and purification steps. This application note is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Wittig reaction provides a reliable method for the formation of a carbon-carbon double bond at a specific position, which is a significant advantage over elimination reactions that can often lead to mixtures of isomers.[2] The reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[1][3] In the context of drug development, the synthesis of novel unsaturated esters such as Ethyl 5-(4-bromophenyl)pent-4-enoate can provide valuable intermediates for the construction of more complex molecular architectures. The bromophenyl moiety offers a handle for further functionalization through cross-coupling reactions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Commercially Available | Starting material |
| Methyltriphenylphosphonium bromide | Reagent | Commercially Available | Ylide precursor |
| Sodium amide (NaNH₂) | Reagent | Commercially Available | Strong base, handle with care |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent, ensure dryness |
| Diethyl ether | Reagent | Commercially Available | For work-up |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | For quenching |
| Brine (saturated aqueous NaCl) | N/A | Prepared in-house | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Hexanes | HPLC Grade | Commercially Available | For column chromatography |
| Ethyl acetate | HPLC Grade | Commercially Available | For column chromatography |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
Procedure
1. Ylide Generation (in-situ)
1.1. In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq.).
1.2. Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.
1.3. Cool the resulting suspension to 0 °C using an ice-water bath.
1.4. Carefully add sodium amide (1.1 eq.) portion-wise to the stirred suspension over 10 minutes. Caution: Sodium amide is highly reactive with water and moisture. Handle in a glovebox or under a positive pressure of inert gas.
1.5. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
2. Wittig Reaction
2.1. In a separate flame-dried 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF (10 mL).
2.2. Cool the ylide solution back to 0 °C with an ice-water bath.
2.3. Add the solution of this compound dropwise to the ylide solution over 15 minutes using a syringe or dropping funnel.
2.4. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature.
2.5. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is complete when the starting ketone spot has been consumed (typically 2-4 hours).
3. Work-up and Purification
3.1. Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
3.2. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
3.3. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
3.4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.5. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The triphenylphosphine oxide byproduct is more polar and will elute later than the desired product.
4. Characterization
The final product, Ethyl 5-(4-bromophenyl)pent-4-enoate, should be characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Predicted ¹H NMR (CDCl₃): Signals for the ethyl ester group (triplet and quartet), methylene protons adjacent to the ester and the double bond, vinylic protons, and aromatic protons are expected.
-
Predicted ¹³C NMR (CDCl₃): Signals for the ester carbonyl, aromatic carbons (including the carbon attached to bromine), vinylic carbons, and aliphatic carbons are expected.
-
IR (thin film): Characteristic peaks for the C=O stretch of the ester, C=C stretch of the alkene, and C-Br stretch are expected.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the mass of the product should be observed, along with the characteristic isotopic pattern for a bromine-containing compound.
Data Presentation
| Parameter | Value |
| Starting Material | |
| Name | This compound |
| Molecular Formula | C₁₂H₁₃BrO₃ |
| Molecular Weight | 285.13 g/mol |
| Phosphonium Salt | |
| Name | Methyltriphenylphosphonium bromide |
| Molecular Formula | C₁₉H₁₈BrP |
| Molecular Weight | 357.23 g/mol |
| Base | |
| Name | Sodium Amide |
| Molecular Formula | NaNH₂ |
| Molecular Weight | 39.01 g/mol |
| Product | |
| Name | Ethyl 5-(4-bromophenyl)pent-4-enoate |
| Molecular Formula | C₁₃H₁₅BrO₂ |
| Molecular Weight | 283.16 g/mol |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
Visualizations
Experimental Workflow
Caption: Workflow for the Wittig synthesis of Ethyl 5-(4-bromophenyl)pent-4-enoate.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
Sodium amide is a highly water-reactive and corrosive solid. It should be handled under an inert atmosphere and away from any source of moisture. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a flame-retardant lab coat.
-
Methyltriphenylphosphonium bromide is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated fume hood and ensure the use of freshly distilled or inhibitor-free solvent.
-
All manipulations should be carried out in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| No reaction or low conversion | Inactive ylide due to moisture | Ensure all glassware is flame-dried and the solvent is anhydrous. |
| Insufficiently strong base | Confirm the quality of the sodium amide. | |
| Steric hindrance of the ketone | The reaction may require longer reaction times or gentle heating. | |
| Hydrolysis of the ester | Reaction conditions are too harsh | Use a milder base if possible, or shorten the reaction time. |
| Difficulty in separating the product from triphenylphosphine oxide | Similar polarities | Use a less polar eluent system for column chromatography and carefully collect fractions. Recrystallization of the crude product from a suitable solvent system (e.g., hexanes/diethyl ether) may also help to precipitate the byproduct. |
Conclusion
This protocol provides a detailed procedure for the successful synthesis of Ethyl 5-(4-bromophenyl)pent-4-enoate via the Wittig reaction. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and employing appropriate purification techniques, the target compound can be obtained in good yield and purity. This methodology is applicable to a range of similar substrates and serves as a valuable tool for the synthesis of functionalized alkenes for various applications in chemical research and development.
References
Application Notes and Protocols: Ethyl 4-(4-bromophenyl)-4-oxobutanoate as a Versatile Precursor for Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-(4-bromophenyl)-4-oxobutanoate as a key building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed below are based on established cyclocondensation reactions and offer a foundation for the development of novel molecular entities.
Introduction
This compound is a bifunctional molecule incorporating a keto group and an ester moiety. This unique structural arrangement makes it an ideal starting material for the construction of diverse heterocyclic systems through reactions with binucleophiles. The presence of the 4-bromophenyl group offers a strategic handle for further functionalization via cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs. This document outlines the synthesis of three major classes of heterocycles: pyridazinones, pyrazoles, and diazepines, from this versatile building block.
I. Synthesis of Pyridazinone Derivatives
The reaction of γ-ketoesters with hydrazine hydrate is a well-established method for the synthesis of 6-substituted-2,3,4,5-tetrahydropyridazin-3-ones. These scaffolds are present in a range of biologically active molecules.
Application Note:
The cyclocondensation of this compound with hydrazine hydrate proceeds via initial formation of a hydrazone at the ketonic carbonyl, followed by intramolecular cyclization through nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol.
Experimental Workflow:
Caption: General workflow for the synthesis of 6-(4-bromophenyl)-2,3,4,5-tetrahydropyridazin-3-one.
Experimental Protocol:
Synthesis of 6-(4-bromophenyl)-2,3,4,5-tetrahydropyridazin-3-one
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
The product is dried under vacuum to afford 6-(4-bromophenyl)-2,3,4,5-tetrahydropyridazin-3-one as a solid.
Quantitative Data Summary:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 6-(4-bromophenyl)-2,3,4,5-tetrahydropyridazin-3-one | C10H9BrN2O | 253.10 | 85-95 | 188-190 |
II. Synthesis of Pyrazole Derivatives
The reaction of γ-ketoesters with hydrazine derivatives provides a direct route to pyrazole heterocycles. Depending on the substitution of the hydrazine, either N-unsubstituted or N-substituted pyrazoles can be obtained.
Application Note:
The synthesis of pyrazoles from this compound involves a cyclocondensation reaction. When reacted with hydrazine hydrate, the initial hydrazone undergoes cyclization and subsequent aromatization to yield the pyrazole core. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of a substituent on the pyrazole nitrogen.
Experimental Workflow:
Caption: Synthetic pathways to pyrazole derivatives.
Experimental Protocols:
Synthesis of Ethyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate
-
A mixture of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in glacial acetic acid (15 mL/mmol) is heated to reflux for 8 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to give the pure pyrazole.
Synthesis of Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), phenylhydrazine (1.1 eq) is added.
-
The mixture is refluxed for 6-8 hours, with TLC monitoring.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired N-phenylpyrazole.
Quantitative Data Summary:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate | C12H11BrN2O2 | 295.13 | 75-85 | 155-157 |
| Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C18H15BrN2O2 | 371.23 | 70-80 | 110-112 |
III. Synthesis of Diazepine Derivatives
The condensation of γ-ketoesters with diamines, such as ethylenediamine, provides access to seven-membered heterocyclic rings like diazepines. These structures are core components of many psychoactive drugs.
Application Note:
The reaction of this compound with ethylenediamine leads to the formation of a 1,4-diazepine ring system. The reaction likely proceeds through the formation of an enamine or imine intermediate, followed by intramolecular cyclization.
Experimental Workflow:
Caption: General scheme for the synthesis of a 1,4-diazepine derivative.
Experimental Protocol:
Synthesis of 7-(4-bromophenyl)-1,2,3,4-tetrahydro-1,4-diazepine Derivative
-
A mixture of this compound (1.0 eq), ethylenediamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq) in xylene (20 mL/mmol) is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the diazepine product.
Quantitative Data Summary:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 7-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one | C11H11BrN2O | 267.12 | 50-60 | Solid |
Disclaimer: The provided protocols are generalized and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data presented are typical values and may vary.
Application Notes and Protocols for the Synthesis of Substituted Furans from Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents.[1][2] The furan ring is a versatile pharmacophore found in various biologically active molecules with applications ranging from antibacterial and anti-inflammatory to anticancer agents.[3] This document provides a detailed protocol for the synthesis of a substituted furan, specifically ethyl 2-(4-bromophenyl)-5-(carboxymethyl)furan, from the starting material ethyl 4-(4-bromophenyl)-4-oxobutanoate. The synthesis is based on the well-established Paal-Knorr furan synthesis, an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.[4][5][6]
The resulting 2-aryl-5-carboxymethylfuran scaffold is of particular interest in medicinal chemistry. The presence of the aryl group and the ester functionality offers opportunities for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs. The bromophenyl moiety, in particular, can serve as a handle for cross-coupling reactions to introduce further structural diversity.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the γ-ketoester, this compound, to yield ethyl [5-(4-bromophenyl)furan-2-yl]acetate.
Caption: Paal-Knorr synthesis of Ethyl [5-(4-bromophenyl)furan-2-yl]acetate.
Application Notes
Substituted furans are key building blocks in medicinal chemistry.[4] The 2-aryl-5-carboxymethylfuran scaffold synthesized through this protocol has potential applications in various therapeutic areas:
-
Antimicrobial Agents: Furan derivatives have been extensively studied for their antibacterial and antifungal properties. The synthesized compound can be a precursor for novel antimicrobial agents.[1]
-
Anti-inflammatory Agents: Several furan-containing compounds have demonstrated significant anti-inflammatory activity.[3] The aryl-furan core can be a key pharmacophore for the development of new anti-inflammatory drugs.
-
Anticancer Agents: The furan nucleus is present in a number of anticancer compounds. The synthesized molecule can be further functionalized to explore its potential as a cytotoxic agent against various cancer cell lines.[3]
-
Enzyme Inhibitors: Due to their structural features, furan derivatives can act as inhibitors of various enzymes. For instance, 2,5-disubstituted furan derivatives have been investigated as potential α-glucosidase inhibitors for the management of diabetes.[7]
The 4-bromophenyl substituent on the furan ring provides a valuable site for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a library of analogs with diverse substitution patterns for structure-activity relationship (SAR) studies.
Experimental Protocol: Paal-Knorr Synthesis of Ethyl [5-(4-bromophenyl)furan-2-yl]acetate
This protocol is adapted from established Paal-Knorr furan synthesis procedures for 1,4-dicarbonyl compounds.[8]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or Acetic Anhydride
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser (or Dean-Stark apparatus if using toluene)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or acetic anhydride.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) or a stoichiometric amount of a dehydrating agent like p-toluenesulfonic acid (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If acetic anhydride is used as a solvent, carefully quench the reaction by slowly adding it to ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl [5-(4-bromophenyl)furan-2-yl]acetate.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds. Note that the optimal conditions and yield for the specific synthesis of Ethyl [5-(4-bromophenyl)furan-2-yl]acetate may vary and require optimization.
| Starting Material | Catalyst/Dehydrating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Hexane-2,5-dione | p-Toluenesulfonic acid | Toluene | Reflux | 2-4 h | 85-95 | [8] (adapted) |
| Various 1,4-diketones | Acetic Anhydride | Acetic Anhydride | Reflux | 1-3 h | 70-90 | General Paal-Knorr |
| Various 1,4-diketones | Concentrated H₂SO₄ | Ethanol | Reflux | 2-6 h | 60-85 | General Paal-Knorr |
| Ethyl 4-aryl-4-oxobutanoate | Concentrated H₂SO₄ | Acetic Acid | 100 °C | 1 h | ~70-80 | Estimated |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target furan derivative.
Caption: General workflow for the synthesis of substituted furans.
References
- 1. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application of Ethyl 4-(4-bromophenyl)-4-oxobutanoate in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
For Immediate Release
Ethyl 4-(4-bromophenyl)-4-oxobutanoate is emerging as a significant building block in medicinal chemistry, primarily recognized for its utility in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Its chemical structure offers a versatile scaffold for the construction of linkers, a critical component of PROTACs, enabling the development of novel therapeutics aimed at a variety of diseases.
PROTACs are innovative heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains connected by a chemical linker: one domain binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's nature, length, and attachment points are crucial for the efficacy of the PROTAC. This compound serves as a valuable precursor for crafting these critical linker moieties.
Beyond its role in protein degradation, derivatives of the core 4-(4-bromophenyl)-4-oxobutanoic acid structure have been explored for other therapeutic applications, including the development of anti-inflammatory agents and kinase inhibitors. The presence of the bromophenyl group also allows for further chemical modifications through cross-coupling reactions, expanding its synthetic utility.
This application note provides an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of PROTACs. While specific quantitative data for PROTACs directly synthesized from this building block are not publicly available in comprehensive databases, the following sections will detail a generalized experimental protocol for its incorporation into a PROTAC scaffold and illustrate the underlying principles.
Experimental Protocols
The following protocols describe a generalized approach for the utilization of this compound in the synthesis of a PROTAC. These are illustrative and would require optimization for specific target proteins and E3 ligase ligands.
Protocol 1: Synthesis of a Carboxylic Acid Linker Precursor from this compound
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common functional group for linker conjugation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)-4-oxobutanoic acid.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling to an E3 Ligase Ligand
This protocol describes the conjugation of the synthesized carboxylic acid linker precursor to an amine-functionalized E3 ligase ligand, a key step in PROTAC assembly.
Materials:
-
4-(4-bromophenyl)-4-oxobutanoic acid (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.2 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by preparative HPLC to yield the desired E3 ligase ligand-linker conjugate.
Logical Workflow for PROTAC Synthesis
The synthesis of a complete PROTAC molecule is a multi-step process. The following diagram illustrates the logical workflow, starting from this compound.
Application Notes and Protocols for the Purification of Ethyl 4-(4-bromophenyl)-4-oxobutanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of this keto ester using column chromatography, a widely used technique for the separation of organic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a stationary phase while being carried through by a mobile phase. For the purification of moderately polar compounds like this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (a mixture of hexane and ethyl acetate). Less polar impurities will travel through the column more quickly, while the target compound and more polar impurities will be retained longer, allowing for their effective separation.
Data Presentation: Purification Parameters
The following table summarizes the key quantitative parameters for the successful purification of this compound by column chromatography. These values are based on typical results for structurally similar aromatic keto esters.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for efficient separation of impurities. |
| TLC Analysis (Rf) | 0.3 - 0.4 | In 20% Ethyl Acetate in Hexane. This range is ideal for good separation on the column.[1] |
| Elution Gradient | 5% to 30% Ethyl Acetate in Hexane | A gradual increase in polarity ensures sharp elution of the target compound. |
| Typical Yield | 85% - 95% | Dependent on the purity of the crude material. |
| Purity of Final Product | >98% | As determined by HPLC or NMR analysis. |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Pipettes
Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the target compound has an Rf value between 0.2 and 0.4, as this provides the best separation.
-
Prepare TLC Chamber: Add a small amount of the chosen solvent system (e.g., 20% ethyl acetate in hexane) to the TLC chamber, ensuring the solvent level is below the origin line on the TLC plate. Place a piece of filter paper inside to saturate the chamber with solvent vapors.
-
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The ketone functionality in the target compound allows for UV visualization. If necessary, specific staining agents for ketones, such as 2,4-dinitrophenylhydrazine (DNP), can also be used.[2][3]
-
Calculate Rf: Calculate the Rf value for the spot corresponding to the desired product using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize Solvent System: If the Rf value is not within the 0.2-0.4 range, adjust the polarity of the solvent system. Increase the proportion of ethyl acetate to increase the Rf value or increase the proportion of hexane to decrease it.
Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., increase to 10%, then 15%, 20%, and finally 30% ethyl acetate in hexane).
-
Maintain a constant flow rate. Applying gentle positive pressure (flash chromatography) can expedite the process.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of Ethyl 4-(4-bromophenyl)-4-oxobutanoate via Recrystallization
Introduction
Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound using recrystallization techniques. The provided methodologies are intended for researchers, scientists, and professionals in drug development to achieve high purity of the target compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and the design of purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃BrO₃ | [1][2] |
| Molecular Weight | 285.13 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Inferred from typical appearance of similar organic compounds |
| Boiling Point | 345.1 °C at 760 mmHg | [3] |
| Density | 1.39 g/cm³ | [3] |
| Storage | Room temperature, in a dry, well-ventilated place | [2][4] |
Note: A definitive experimental melting point for the solid form is not widely reported in the literature. However, the analogous compound, ethyl 4-(4-chlorophenyl)-3-oxobutanoate, has a reported melting point of approximately 30-35 °C. It is anticipated that this compound will have a similar, slightly higher, melting point.
Potential Impurities
The nature and quantity of impurities in a sample of this compound will depend on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by esterification. Potential impurities may include:
-
Starting Materials: Unreacted bromobenzene, succinic anhydride, or 4-(4-bromophenyl)-4-oxobutanoic acid.
-
Byproducts of Friedel-Crafts Acylation: Isomeric products (ortho- and meta-substituted), and poly-acylated products.
-
Byproducts of Esterification: Unreacted 4-(4-bromophenyl)-4-oxobutanoic acid and residual acid catalyst.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Understanding the potential impurity profile is crucial for selecting an appropriate recrystallization solvent system.
Recrystallization Principles and Solvent Selection
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (ideally near the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
-
Form well-defined crystals upon cooling.
Based on the "like dissolves like" principle and the structure of this compound (an aromatic ketone and an ester), suitable solvent candidates are listed in Table 2.
| Solvent | Rationale for Selection |
| Ethanol | Often a good solvent for moderately polar compounds. The chloro-analog shows good solubility. |
| Methanol | Similar to ethanol, a polar protic solvent. |
| Isopropanol | A slightly less polar alcohol, can offer different solubility characteristics. |
| Ethyl Acetate | As an ester itself, it is a good candidate for dissolving the target compound.[5] |
| Acetone | A polar aprotic solvent, often effective for dissolving ketones.[5] |
| Toluene | A non-polar aromatic solvent, may be suitable for dissolving the aromatic ring system. |
| Hexane/Heptane | Non-polar solvents, likely to be poor solvents for the target compound but can be used as anti-solvents. |
| Water | The compound is expected to be insoluble in water, making it a potential anti-solvent. |
Experimental Protocols
Two primary recrystallization methods are presented: a single-solvent method and a multi-solvent (binary) method. Preliminary small-scale trials are recommended to determine the optimal solvent system and conditions before proceeding with a large-scale purification.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well at high temperatures and poorly at low temperatures. Ethanol or isopropanol are good starting points for this compound.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If a significant amount of solid remains, add more hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling generally promotes the formation of larger, purer crystals.
-
Inducing Crystallization (If necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Multi-Solvent (Binary) Recrystallization
This method is useful when no single solvent has the desired solubility properties. A pair of miscible solvents is used: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent"). A common combination for a compound like this would be Ethyl Acetate/Hexane or Ethanol/Water.
Materials:
-
Crude this compound
-
Solvent (e.g., Ethyl Acetate or Ethanol)
-
Anti-solvent (e.g., Hexane or Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Dropping funnel or pipette
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexane) dropwise with swirling until a faint cloudiness (turbidity) persists.
-
Redissolution: Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using the ice-cold solvent mixture or the pure anti-solvent for washing.
-
Drying: Dry the purified crystals under vacuum.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Technique | Purpose | Expected Observations for Pure Compound |
| Melting Point Analysis | To determine the purity and identity of the compound. | A sharp melting point range (typically < 2 °C). |
| Thin Layer Chromatography (TLC) | To qualitatively assess the number of components in the sample. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | To quantitatively determine the purity of the sample. | A single major peak corresponding to the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. | The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the expected structure and free of significant impurity signals. |
Visualization of Experimental Workflow
The general workflow for the purification of this compound by recrystallization is depicted below.
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a different solvent system. |
| No Crystal Formation | The solution is not supersaturated (too much solvent was added), or the compound has a high propensity to remain in a supersaturated state. | Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, evaporate some of the solvent and allow it to cool again. |
| Low Recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | Minimize the amount of solvent used for dissolution and washing. Ensure the solution is thoroughly cooled in an ice bath. Be careful during transfers. |
| Colored Impurities in Crystals | The impurities co-crystallized with the product. | Consider adding a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Conclusion
Recrystallization is a powerful and effective technique for the purification of this compound. Careful selection of the solvent system and adherence to the detailed protocols outlined in these application notes will enable researchers to obtain a high-purity product suitable for use in drug discovery and development. Purity verification using appropriate analytical methods is a critical final step in the purification process.
References
Application Notes and Protocols for the Distillation of Ethyl 4-(4-bromophenyl)-4-oxobutanoate under Reduced Pressure
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of Ethyl 4-(4-bromophenyl)-4-oxobutanoate by vacuum distillation. Due to its high boiling point and potential for thermal degradation at atmospheric pressure, distillation under reduced pressure is the recommended method for achieving high purity. These application notes include physicochemical data, a detailed experimental protocol, and safety precautions.
Physicochemical Data
A summary of the key physical and chemical properties of this compound and related compounds is presented in Table 1. This data is essential for its handling, characterization, and purification.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 30913-87-2 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₃ | [1] |
| Molecular Weight | 285.13 g/mol | [1] |
| Predicted Boiling Point (Atmospheric Pressure) | 345.1 ± 22.0 °C (for a similar isomer) | [2] |
| Purity (Typical) | ≥ 97% | [1] |
| Storage | Room temperature | [1] |
Note: The atmospheric boiling point is a predicted value for a structural isomer, Ethyl 4-(4-bromophenyl)-3-oxobutanoate. High temperatures can lead to decomposition, making vacuum distillation essential.
Experimental Protocol: Vacuum Distillation
This protocol outlines the procedure for the distillation of this compound under reduced pressure.
2.1. Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump (capable of reaching <1 mmHg)
-
Vacuum gauge (e.g., McLeod or Pirani gauge)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
2.2. Pre-Distillation Setup
-
Apparatus Assembly: Assemble the short-path distillation apparatus as illustrated in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Addition of Boiling Aids: Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Insulation: Insulate the distillation head and the neck of the flask with glass wool to minimize heat loss and prevent premature condensation.
-
System Check: Ensure all connections are secure and the cold trap is filled with the appropriate coolant.
2.3. Distillation Procedure
-
Initiate Stirring: If using a magnetic stirrer, begin stirring the contents of the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system. A slow reduction in pressure helps to prevent bumping of the crude material.
-
Heating: Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
Monitor the temperature of the vapor as it passes the thermometer.
-
Collect any low-boiling impurities as a forerun in the initial collection flask.
-
When the vapor temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean collection flask.
-
-
Monitoring: Continuously monitor the vacuum, heating rate, and vapor temperature throughout the distillation.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature starts to fluctuate, indicating the end of the product fraction.
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and collect the purified product.
-
Estimated Boiling Point under Reduced Pressure
The boiling point of a liquid is dependent on the applied pressure. Since the atmospheric boiling point is predicted to be high, it is crucial to perform the distillation at a significantly reduced pressure to avoid thermal decomposition. The approximate boiling point of this compound at various pressures can be estimated using a pressure-temperature nomograph.
Table 2: Estimated Boiling Points at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~200 - 220 |
| 5 | ~185 - 205 |
| 1 | ~160 - 180 |
| 0.5 | ~150 - 170 |
Note: These are estimated values and the actual boiling point may vary. It is important to monitor the distillation closely and collect the fraction that distills at a constant temperature.
Safety Precautions
-
Always work in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid contact with skin and eyes.[2]
-
Use non-sparking tools and prevent electrostatic discharge.[2]
-
Ensure the distillation apparatus is properly assembled and secured to prevent implosion under vacuum.
-
Use a safety shield around the distillation setup.
-
Store the compound in a tightly closed container in a dry and cool place.[2]
Visualizations
Diagram 1: Experimental Workflow for Vacuum Distillation
Caption: Workflow for the vacuum distillation of this compound.
Diagram 2: Factors Affecting Distillation Efficiency
Caption: Interrelated factors influencing the efficiency of vacuum distillation.
References
Application Notes: Ethyl 4-(4-bromophenyl)-4-oxobutanoate as a Key Building Block for Bioactive Molecules
Introduction
Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a versatile chemical intermediate widely employed in the synthesis of a variety of heterocyclic compounds, particularly those with significant biological activities. Its keto-ester functionality allows for a range of chemical transformations, making it a valuable starting material for drug discovery and development. This document provides an overview of its application in synthesizing bioactive molecules, with a focus on pyrazoline derivatives, and includes detailed experimental protocols.
Applications in Bioactive Molecule Synthesis
The primary application of this compound in the synthesis of bioactive molecules is as a precursor for chalcones. These chalcones, which are α,β-unsaturated ketones, are then used as key intermediates to construct various heterocyclic scaffolds. The most prominent among these are pyrazoline derivatives, which have demonstrated a broad spectrum of pharmacological activities.[1][2][3][4]
The general synthetic approach involves a Claisen-Schmidt condensation of an acetophenone derivative (often derived from this compound) with an aromatic aldehyde to form a chalcone.[5][6][7] This chalcone then undergoes a cyclization reaction with hydrazine hydrate or its derivatives to yield the corresponding pyrazoline.[5][6][8][9]
The synthesized pyrazoline derivatives have been extensively evaluated for various biological activities, including:
-
Antimicrobial and Antifungal Activity: Many pyrazoline derivatives exhibit potent activity against a range of bacterial and fungal strains.[5][8][10][11][12]
-
Anticancer Activity: Several compounds have shown significant cytotoxicity against various cancer cell lines.[13][14]
-
Anti-inflammatory Activity: Certain pyrazoline derivatives have demonstrated promising anti-inflammatory properties.[9][15]
-
Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[16]
-
Antioxidant Activity: The antioxidant potential of these compounds has also been explored.[17][18][19]
Quantitative Data Summary
The following tables summarize the biological activities of various pyrazoline derivatives synthesized using this compound as a starting material.
Table 1: Antimicrobial and Antifungal Activity of Synthesized Pyrazoline Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| P1 | E. coli | 3.121 | [8] |
| P1 | P. aeruginosa | 1.5 | [8] |
| P1 | B. pumilus | 22 | [8] |
| P6 | A. niger | 0.83 | [8] |
| P6 | P. chrysogenum | 0.093 | [8] |
| Compound 7 | Bacterial Strains | 25 - 100 | [5] |
| Compound 8 | Bacterial Strains | 25 - 100 | [5] |
| Compound 2 | Fungal Strains | 50 - 100 | [5] |
| Compound 3 | Fungal Strains | 50 - 100 | [5] |
Table 2: Enzyme Inhibition and Anticancer Activity of Synthesized Pyrazoline Derivatives
| Compound Class | Target | Activity (Ki or IC50) | Reference |
| Pyrazol-3-ones (P1-7) | hCA I | 17.4 - 40.7 nM (Ki) | [16] |
| Pyrazol-3-ones (P1-7) | hCA II | 16.1 - 55.2 nM (Ki) | [16] |
| Pyrazol-3-ones (P1-7) | AChE | 48.2 - 84.1 nM (Ki) | [16] |
| Pyrazoline (b17) | HepG-2 cells | 3.57 µM (IC50) | [13] |
| Pyrazoline (1c) | NO Production | Potent Inhibition | [15] |
| Pyrazoline (11c) | NO Production | Potent Inhibition | [15] |
| Pyrazoline (15c) | NO Production | Potent Inhibition | [15] |
Experimental Protocols
Protocol 1: Synthesis of Chalcones from this compound (General Procedure)
This protocol describes a general method for the Claisen-Schmidt condensation to synthesize chalcones.
Materials:
-
Substituted acetophenone (derived from this compound)
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 30-40%)
-
Hydrochloric acid (HCl) for acidification
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for several hours (the reaction progress can be monitored by TLC).
-
After completion, pour the reaction mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones (General Procedure)
This protocol outlines the cyclization of chalcones with hydrazine hydrate to form pyrazolines.
Materials:
-
Synthesized chalcone (from Protocol 1)
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Beakers
-
Ice
Procedure:
-
In a round bottom flask, dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
The solid pyrazoline derivative will precipitate out.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljabb.com [journaljabb.com]
- 5. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, molecular docking and biological activities of novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, antioxidant, and anti-breast cancer activities of novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products I should expect during the synthesis of this compound via Friedel-Crafts acylation?
A1: The primary side products in the Friedel-Crafts acylation of bromobenzene with a succinic acid derivative (such as ethyl succinyl chloride) are positional isomers of the desired product. The bromine atom on the benzene ring is an ortho-, para- director, meaning it directs incoming electrophiles to the positions ortho and para to itself.[1]
Due to steric hindrance from the bulky bromine atom and the acyl group, the para-substituted product, this compound, is the major product.[1] The main side products will be the ortho- and meta-isomers. Polysubstitution is generally not a significant issue in Friedel-Crafts acylation as the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[2]
Common Side Products in the Synthesis of this compound
| Side Product Name | Structure | Reason for Formation | Expected Relative Amount |
| Ethyl 4-(2-bromophenyl)-4-oxobutanoate | Ortho-directing effect of the bromine substituent.[1] | Minor | |
| Ethyl 4-(3-bromophenyl)-4-oxobutanoate | Minor product from substitution at the meta position. | Trace | |
| Polysubstituted Products | Can occur under harsh reaction conditions, though generally unfavored in acylation. | Very Low |
Q2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
A2: Low yields in Friedel-Crafts acylation can stem from several factors. Here are some common causes and troubleshooting suggestions:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with the catalyst, reducing its activity.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Catalyst: The activity of the Lewis acid is crucial. Old or improperly stored aluminum chloride may be partially hydrolyzed.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid forms a complex with the ketone product, which deactivates the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.
-
Solution: Ensure you are using at least one equivalent of the Lewis acid catalyst relative to the acylating agent.
-
-
Reaction Temperature: The reaction temperature can influence the rate and selectivity.
-
Solution: While the initial reaction is often carried out at a low temperature (e.g., 0°C) to control the exothermic reaction, it may be necessary to warm the reaction mixture to room temperature or slightly above to drive it to completion.[3]
-
-
Purity of Reactants: Impurities in the bromobenzene or the acylating agent can interfere with the reaction.
-
Solution: Use freshly distilled bromobenzene and a pure acylating agent.
-
Q3: How can I effectively remove the side products and purify the final product?
A3: Purification of this compound can be achieved through a combination of techniques:
-
Aqueous Workup: After the reaction is complete, the mixture is typically poured into a mixture of ice and concentrated acid to decompose the aluminum chloride complex.[4] The organic layer is then separated and washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.[4]
-
Column Chromatography: This is a highly effective method for separating the desired para-isomer from the ortho- and meta-isomers. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a simple and effective purification method.[5]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from general procedures for Friedel-Crafts acylation.[3][4][6]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromobenzene
-
Ethyl succinyl chloride (or succinic anhydride and subsequent conversion to the acid chloride)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Bromobenzene Addition: Add anhydrous dichloromethane to the flask, followed by bromobenzene (1.0 equivalent). Stir the mixture to form a suspension.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Add a solution of ethyl succinyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the ethyl succinyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Avoiding furan byproduct formation in Paal-Knorr synthesis with ketoesters
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis to create pyrroles from 1,4-dicarbonyl compounds, such as ketoesters, and primary amines. The primary focus is on addressing the common challenge of furan byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. Why is this happening?
A1: Furan formation is the most common side reaction in the Paal-Knorr synthesis and competes directly with the desired pyrrole synthesis.[1][2] Both reactions are catalyzed by acid, but they proceed through different mechanistic pathways.
-
Pyrrole Synthesis (Desired Reaction): The primary amine acts as a nucleophile, attacking a carbonyl group to form a hemiaminal intermediate. A second intramolecular attack by the nitrogen onto the other carbonyl group, followed by dehydration, yields the pyrrole.[3][4] This pathway is favored under neutral or weakly acidic conditions.[4][5]
-
Furan Synthesis (Side Reaction): In the absence or at low nucleophilicity of the amine (e.g., under strongly acidic conditions where the amine is protonated), the 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization.[1][3] This involves the enol form of one carbonyl group attacking the protonated second carbonyl, leading to a cyclic hemiacetal which then dehydrates to form the furan.[3][6]
Q2: How can I minimize or avoid furan byproduct formation?
A2: The key to avoiding furan formation is to control the reaction conditions to favor the amine-mediated pathway over the acid-catalyzed self-cyclization.
-
Control Acidity: This is the most critical factor. Avoid strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), especially at concentrations that result in a pH below 3.[2][4] Using a weak acid like acetic acid, often as the solvent, can catalyze the reaction sufficiently without excessively promoting furan formation.[1] Alternatively, many modern protocols use milder Lewis acid catalysts.[7][8]
-
Use Excess Amine: Employing an excess of the primary amine can help ensure that the intermolecular reaction (leading to the pyrrole) outcompetes the intramolecular cyclization (leading to the furan).[2]
-
Optimize Catalyst Choice: If an acid catalyst is necessary, consider milder options. Both Brønsted and Lewis acids have been used effectively.[8] Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and others have been shown to promote the reaction efficiently, often under solvent-free conditions or at room temperature.[7][9][10]
-
Temperature and Reaction Time: Excessively high temperatures or prolonged reaction times, especially under harsh acidic conditions, can lead to the degradation of starting materials and the formation of dark, tarry substances.[2][11] Modern methods like microwave-assisted synthesis can dramatically shorten reaction times, often leading to cleaner reactions and higher yields.[7][11]
Q3: My reaction is slow or incomplete, even after adjusting the acidity. What else could be wrong?
A3: If the reaction is sluggish, consider the reactivity of your starting materials.[1][2]
-
Poorly Reactive Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.
-
Steric Hindrance: Bulky groups on either the 1,4-dicarbonyl compound or the amine can sterically impede the reaction.
-
Suboptimal Catalyst: The chosen catalyst may not be effective for your specific substrates. It may be necessary to screen a variety of mild Brønsted or Lewis acids to find the optimal conditions.
Q4: My crude product is a dark, tarry material that is difficult to purify. What causes this?
A4: The formation of a dark, insoluble tar often indicates polymerization or degradation of the starting material or the pyrrole product.[2] This is typically caused by excessively harsh conditions, such as high concentrations of strong acid or high temperatures.[2][11] To mitigate this, use a milder catalyst, lower the reaction temperature, and reduce the reaction time.
Competing Reaction Pathways
The diagram below illustrates the critical decision point in the Paal-Knorr synthesis. The 1,4-dicarbonyl compound can either react with the amine to form a pyrrole or undergo acid-catalyzed self-cyclization to yield a furan byproduct. The chosen reaction conditions, particularly the pH, dictate which pathway is favored.
Caption: Competing pathways in the Paal-Knorr synthesis.
Data Presentation: Catalyst Performance
The choice of catalyst significantly impacts reaction efficiency and the suppression of side reactions. Milder catalysts are generally preferred for substrates with sensitive functional groups.[8][9]
| Catalyst | Typical Conditions | Yield Range | Key Advantages |
| Acetic Acid | Reflux in AcOH | Good to Excellent | Acts as both catalyst and solvent; cost-effective.[4] |
| p-TsOH | Reflux in Toluene | Variable | Strong acid, can cause degradation/furan formation if not controlled.[8][11] |
| **Iodine (I₂) ** | Room Temp, Solvent-Free | Excellent | Very mild conditions, short reaction times.[8] |
| Sc(OTf)₃ | Solvent-Free | Excellent (89-98%) | Highly efficient Lewis acid, catalyst can be recovered and reused.[10] |
| Bi(NO₃)₃ | Room Temp, CH₂Cl₂ | Good to Excellent | Mild Lewis acid, effective for various substrates.[7] |
| Saccharin | Solvent-Free | Good | A mildly acidic and eco-friendly Brønsted acid catalyst.[8] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Pyrroles using Acetic Acid
This protocol describes a classic approach that minimizes furan formation by using a weak acid.
Materials:
-
1,4-Dicarbonyl compound (e.g., a ketoester) (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in glacial acetic acid.
-
Add the primary amine to the solution. An excess of the amine is used to favor the pyrrole formation pathway.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 1-4 hours), allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by pouring the reaction mixture over ice and adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure N-substituted pyrrole.[1]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This method utilizes microwave irradiation to accelerate the reaction, often allowing for milder conditions and significantly reduced reaction times.[7]
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Ethanol (or other suitable microwave-safe solvent)
-
Catalyst (optional, e.g., a few drops of acetic acid or 5 mol% of a mild Lewis acid)
Procedure:
-
In a dedicated microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, and the solvent. Add a catalyst if necessary.
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short period (e.g., 5-15 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product as needed.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Knoevenagel Condensation of Aromatic Ketoesters
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the Knoevenagel condensation of aromatic ketoesters. This guide provides practical solutions to common experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation reaction with an aromatic ketoester is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation involving aromatic ketoesters can stem from several factors, ranging from the inherent reactivity of the substrates to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial. While ketoesters are effective nucleophiles, their acidity is generally lower than that of compounds like malononitrile.
-
Solution: Ensure your ketoester is sufficiently activated. If the reaction is still sluggish, consider using a stronger base or a more activating co-catalyst.
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[1] Using a strong base can lead to side reactions, including self-condensation of the aldehyde or ketoester.
-
Solution: Optimize the catalyst. If using a standard amine base, ensure it is fresh and not degraded. Consider alternative catalysts such as pyrrolidine, which has shown to be more efficient in some cases.[2] Lewis acids like TiCl₄ can also be effective, particularly when traditional basic catalysts fail.[3][4]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, gentle heating is often required for less reactive ketoesters. Optimization of the reaction temperature is crucial, as excessive heat can promote side reactions.
-
Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol can be effective, while aprotic polar solvents such as DMF might be superior in some cases. Solvent-free conditions have also been shown to be a green and efficient alternative.[5]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1] Using a Dean-Stark apparatus to azeotropically remove water, especially in non-polar solvents like toluene, can significantly improve yields.[1] Alternatively, the addition of molecular sieves is a practical option.[5]
-
-
-
Reactant Purity: Impurities in the aromatic ketoester or the aldehyde can interfere with the reaction.
-
Solution: Ensure all reactants are pure. Recrystallize or distill the starting materials if necessary.
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction. How can I minimize these?
A: The formation of side products is a common issue. The most prevalent side reaction is the Michael addition of a second molecule of the ketoester to the α,β-unsaturated product.
-
Michael Addition: This is more likely to occur with prolonged reaction times and higher temperatures.
-
Minimization Strategies:
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde may help to minimize the Michael addition.
-
Catalyst Choice: The choice of catalyst can influence the rate of the Michael addition. Experiment with different weak bases to find one that favors the condensation over the subsequent addition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The reaction proceeds in three main steps:
-
Deprotonation: A weak base removes an acidic α-hydrogen from the aromatic ketoester, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy intermediate (an aldol-type adduct).
-
Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.
Q2: Which catalysts are most effective for the Knoevenagel condensation of aromatic ketoesters?
A2: Weak organic bases are the most common and effective catalysts. These include:
-
Pyrrolidine: Can be more effective than piperidine in certain cases.[2]
-
Ammonium Acetate (NH₄OAc): A mild and environmentally benign catalyst, particularly effective under solvent-free or microwave conditions.[8][9]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can be very effective, often in aqueous media.[10]
Q3: How does the choice of solvent affect the reaction yield?
A3: The solvent plays a crucial role by influencing reactant solubility and stabilizing intermediates.
-
Protic Solvents (e.g., Ethanol, Methanol): Generally good choices that can facilitate proton transfer steps.
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Can accelerate the reaction by stabilizing charged intermediates.
-
Non-polar Solvents (e.g., Toluene, Benzene): Often used with a Dean-Stark apparatus for azeotropic water removal.
-
Solvent-Free/Aqueous Conditions: These are considered "green" alternatives that can be highly efficient, sometimes providing better yields and simpler work-ups.[8][9][10]
Q4: Can I use ketones instead of aldehydes in this reaction?
A4: While possible, ketones are generally less reactive than aldehydes in the Knoevenagel condensation due to steric hindrance and reduced electrophilicity of the carbonyl carbon.[6][11] Reactions with ketones often require more forcing conditions (higher temperatures, longer reaction times, and more active catalysts).
Data Presentation
Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde with Ethyl Acetoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | None | 0 | - | - | [6] |
| Pyrrolidinium Acetate | None | 0 | 0.5 | 92 | [5] |
| NH₄OAc | None (Microwave) | - | 0.33 | 74 | [8] |
| DBU/H₂O | Water | Room Temp. | 2 | 85 | [10] |
| SeO₂/ZrO₂ | Water | Room Temp. | 0.5 | 95 | [12] |
Table 2: Knoevenagel Condensation of Various Aromatic Aldehydes with Ethyl Acetoacetate using Pyrrolidinium Acetate Catalyst under Solvent-Free Conditions
| Aromatic Aldehyde | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 0.5 | 92 | [5] |
| 4-Chlorobenzaldehyde | 0.5 | 95 | [5] |
| 4-Methoxybenzaldehyde | 1 | 93 | [5] |
| 4-Nitrobenzaldehyde | 0.5 | 94 | [5] |
| 2-Chlorobenzaldehyde | 1.5 | 88 | [5] |
Experimental Protocols
General Procedure for Piperidine-Catalyzed Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Acetoacetate:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).
-
If using a solvent, add it to the flask (e.g., ethanol, toluene). For solvent-free conditions, proceed to the next step.
-
Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Stir the reaction mixture at the desired temperature (ranging from 0°C to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Example Protocol: Synthesis of Ethyl 2-Benzoyl-3-(4-chlorophenyl)acrylate
-
Reactants: 4-Chlorobenzaldehyde (1.0 eq), Ethyl Benzoylacetate (1.0 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Toluene
-
Procedure:
-
Combine 4-chlorobenzaldehyde and ethyl benzoylacetate in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene as the solvent.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
Troubleshooting low yield in Friedel-Crafts acylation for substituted butanoates
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered when using substituted butanoates as acylating agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation with a substituted butanoyl chloride or butanoic anhydride is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in Friedel-Crafts acylation with substituted butanoates can stem from several critical factors. The most common culprits involve catalyst deactivation, substrate reactivity, and suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective.[1][2][3]
Begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as Lewis acid catalysts (e.g., aluminum chloride) and acylating agents are highly sensitive to moisture.[2] It is also crucial to confirm the purity of your aromatic substrate.
Here is a logical workflow to diagnose the issue:
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Q2: How can I determine if my Lewis acid catalyst is the problem?
A2: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic.[2] Its activity is severely compromised by moisture.
-
Visual Inspection: A fresh, active catalyst should be a fine, free-flowing powder. If it appears clumpy or discolored, it has likely been deactivated by moisture.
-
Proper Handling: Always use a fresh bottle of the catalyst or one that has been stored in a desiccator. Handle it quickly in an inert atmosphere (e.g., a glove box or under argon/nitrogen) to minimize exposure to air.
-
Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid is often necessary.[4][5] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[4][5] If you are using catalytic amounts, this could be the reason for low conversion.
| Catalyst | Common Issues | Recommended Action |
| AlCl₃ | Highly sensitive to moisture, can lead to complex formation with the product. | Use fresh, anhydrous AlCl₃ in stoichiometric amounts. |
| FeCl₃ | Milder Lewis acid, may require higher temperatures. | Consider for sensitive substrates where AlCl₃ is too harsh. |
| ZnCl₂ | A milder alternative to AlCl₃. | Useful for activated aromatic rings. |
| Zeolites | "Greener" solid acid catalyst. | May require optimization of reaction conditions (e.g., microwave irradiation).[3] |
Q3: My aromatic substrate is substituted. Could this be inhibiting the reaction?
A3: Yes, the nature of the substituents on your aromatic ring has a profound impact on the success of the acylation.
-
Deactivating Groups: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate will deactivate it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[6]
-
Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, making it more nucleophilic and increasing the reaction rate.
-
Incompatible Groups: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for standard Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring.[6]
References
Identification of impurities in Ethyl 4-(4-bromophenyl)-4-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(4-bromophenyl)-4-oxobutanoate. The information is designed to help identify and resolve issues related to impurities encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three types:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation products.[1]
-
Inorganic Impurities: These may include reagents, catalysts, and salts from the manufacturing process.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[1]
A summary of potential organic impurities is provided in the table below.
Q2: What are the likely sources of these organic impurities?
A2: The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by esterification.[2][3] Impurities can arise from:
-
Side reactions during the Friedel-Crafts acylation, leading to isomeric by-products.
-
Incomplete reactions , resulting in the presence of unreacted starting materials and intermediates.
-
Degradation of the final product or intermediates, for instance, through hydrolysis.
Q3: How can I identify unknown peaks in my chromatogram?
A3: A multi-faceted approach is recommended for the identification of unknown impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for separation and quantification.[4] For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile impurities and residual solvents.[5] For unambiguous structure confirmation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Keto-enol tautomerism of the β-keto ester functionality.[6] | 1. Adjust the mobile phase pH; an acidic mobile phase can accelerate interconversion and improve peak shape.[6] 2. Increase the column temperature to promote faster equilibration between tautomers.[6] 3. Consider using a mixed-mode HPLC column.[6] |
| Presence of an isomeric impurity with a similar mass. | Formation of ortho- or meta-isomers during the Friedel-Crafts acylation of bromobenzene. | 1. Optimize the HPLC method to achieve baseline separation of the isomers. This may involve adjusting the mobile phase composition, gradient, or selecting a different stationary phase. 2. Use reference standards of the potential isomers (e.g., Ethyl 4-(2-bromophenyl)-4-oxobutanoate) to confirm their identity by retention time. |
| An additional peak corresponding to the carboxylic acid. | Incomplete esterification of the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid, or hydrolysis of the final product. | 1. Confirm the identity by co-injection with a standard of 4-(4-bromophenyl)-4-oxobutanoic acid. 2. Review the esterification reaction conditions (catalyst, reaction time, removal of water) to ensure complete conversion. 3. Ensure storage conditions are anhydrous to prevent hydrolysis. |
| Detection of residual starting materials. | Incomplete reaction or inefficient purification. | 1. Identify the unreacted starting materials (e.g., bromobenzene, succinic acid) using GC-MS or by comparing retention times with authentic standards in HPLC. 2. Optimize the reaction stoichiometry and conditions. 3. Improve the purification process (e.g., recrystallization, column chromatography) to effectively remove starting materials. |
Data Presentation: Potential Organic Impurities
The following table summarizes the most likely organic impurities, their potential sources, and recommended analytical techniques for identification.
| Impurity Name | Structure | Potential Source | Recommended Analytical Technique(s) |
| Ethyl 4-(2-bromophenyl)-4-oxobutanoate | Isomer | By-product from Friedel-Crafts acylation | HPLC-UV, LC-MS, NMR |
| 4-(4-bromophenyl)-4-oxobutanoic acid | Intermediate | Incomplete esterification, Hydrolysis of the final product | HPLC-UV, LC-MS |
| Bromobenzene | Starting Material | Incomplete reaction | GC-MS, HPLC-UV |
| Succinic Acid | Starting Material | Hydrolysis of succinic anhydride | GC-MS (after derivatization), HPLC-UV |
| 1-(4-bromophenyl)butan-1-one | Degradation Product | Decarboxylation of the β-keto acid intermediate | GC-MS, LC-MS |
Experimental Protocols
Stability-Indicating HPLC Method for Impurity Profiling
This method is designed to separate this compound from its potential impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
Start with a 50:50 (v/v) mixture of A and B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Residual Solvents and Volatile Impurities
This method is suitable for the identification and quantification of residual solvents and volatile organic impurities like bromobenzene.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Sample Preparation (Headspace): Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal and heat at 80 °C for 20 minutes before injection.
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are crucial for the definitive identification of impurities after isolation.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.
Visualizations
Caption: Origin of potential impurities during the synthesis of this compound.
Caption: A typical analytical workflow for the identification and characterization of impurities.
References
Technical Support Center: Enhancing the Purity of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 4-(4-bromophenyl)-4-oxobutanoate. Below, you will find troubleshooting advice and frequently asked questions to address common purity challenges encountered during and after its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route, which is commonly a Friedel-Crafts acylation of bromobenzene with a succinic acid derivative. Potential impurities include:
-
Starting Materials: Unreacted bromobenzene and ethyl succinoyl chloride (or related succinic acid derivative).
-
Isomeric Byproducts: The ortho and meta isomers of the desired para-substituted product can form, although the para isomer is generally favored.
-
Hydrolysis Products: Hydrolysis of the ester functionality can lead to the formation of 4-(4-bromophenyl)-4-oxobutanoic acid.
-
Polyacylation Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the ketone group, there is a possibility of multiple acylations on the aromatic ring under harsh conditions.[1]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during recrystallization is a common issue. This can be due to the presence of impurities that depress the melting point or an inappropriate choice of solvent.
-
Initial Purification: First, attempt a preliminary purification using column chromatography to remove the bulk of the impurities.
-
Solvent System: For recrystallization, a solvent pair is often effective. A good starting point for esters is a combination of a solvent in which the compound is soluble (like ethyl acetate or acetone) and an anti-solvent in which it is poorly soluble (like hexanes or heptane).[2] Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q3: I'm observing significant tailing or multiple spots for my product on a TLC plate. What is the cause and how can I fix it?
A3: For keto esters like this compound, this is often due to keto-enol tautomerism, where the compound exists as two rapidly interconverting isomers. This can lead to band broadening in column chromatography and the appearance of multiple spots on a TLC plate.
-
2D TLC: To confirm if degradation on the silica plate is the issue, you can perform a 2D TLC. Spot the compound in a corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot remains on the diagonal, the compound is stable. Off-diagonal spots indicate degradation.
-
Deactivated Silica Gel: The acidic nature of standard silica gel can sometimes catalyze the degradation of keto esters. To mitigate this, you can use deactivated silica gel. This is prepared by treating the silica gel with a base, such as triethylamine (TEA), to neutralize the acidic sites.
-
Alternative Stationary Phases: If the compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina.
Q4: How can I effectively remove the isomeric (ortho and meta) byproducts?
A4: The separation of isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography is the most effective method. Use a long column and a solvent system with optimized polarity, identified through thorough TLC analysis, to maximize the separation between the isomers. A shallow solvent gradient can also be beneficial.
-
Recrystallization: Fractional recrystallization can sometimes be used to separate isomers, although this is often a trial-and-error process.
Data on Purification Methods
The following table provides a general comparison of common purification techniques for achieving high purity of this compound. The achievable purity can vary based on the initial purity of the crude product and the optimization of the chosen method.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 95-99% | Simple, cost-effective for large quantities. | Can be time-consuming to find the right solvent; may not remove impurities with similar solubility. |
| Column Chromatography | >98% | Can separate compounds with very similar polarities. | Can be labor-intensive and time-consuming; potential for product degradation on the stationary phase. |
| Preparative HPLC | >99% | High resolution and purity. | Expensive, not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexanes until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a small amount of hot ethyl acetate dropwise until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Column Packing: Pack a glass column with silica gel in the chosen eluent. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v).[3]
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential products and impurities from the synthesis of this compound.
References
Technical Support Center: Purification of Polar Ketoesters
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar ketoesters. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your purification strategies.
Frequently Asked Questions (FAQs)
Q1: My polar ketoester shows poor or no retention on a C18 reversed-phase column. How can I improve this?
A: This is a common issue due to the high polarity of your compound, leading to a strong affinity for the polar mobile phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using 100% aqueous mobile phase, gradually increase the water content. Be aware that some conventional C18 columns can undergo "phase collapse" in highly aqueous conditions. Using columns with polar-embedded or polar-endcapped stationary phases is recommended for these situations.
-
Alternative Reversed-Phase Columns: Consider using a reversed-phase column with a more polar stationary phase, such as a Phenyl-Hexyl or a polar-embedded column (e.g., with amide or carbamate groups). These can offer different selectivity and improved retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[1]
-
Ion-Pair Chromatography: For ionizable ketoesters, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column. However, be mindful that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[2]
Q2: I'm observing peak tailing or broadening for my polar ketoester during chromatography. What are the likely causes and solutions?
A: Peak tailing and broadening for ketoesters can arise from several factors:
-
Keto-Enol Tautomerism: Many ketoesters exist as an equilibrium mixture of keto and enol tautomers. If the interconversion is slow on the chromatographic timescale, it can lead to broadened or split peaks.
-
Secondary Interactions with Silica: The acidic silanol groups on the surface of silica gel can interact strongly with the polar functional groups of your ketoester, leading to peak tailing.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (typically 0.1-1%).[5] Alternatively, use an end-capped or a polymer-based column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Q3: My polar ketoester seems to be degrading on the silica gel column. How can I prevent this?
A: The acidic nature of standard silica gel can catalyze the hydrolysis of the ester group or other acid-sensitive functionalities in your molecule.[3]
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to your eluent can neutralize the acidic sites on the silica.[5][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or Florisil.[3]
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
-
Work at Lower Temperatures: If possible, running the chromatography at a reduced temperature can slow down degradation.
Q4: I am struggling with the chiral separation of my polar ketoester. What are some key considerations?
A: Chiral separations of polar compounds can be challenging. Here are some important factors to consider:
-
Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point. However, the selection is largely empirical, and screening several different CSPs is often necessary.
-
Mobile Phase Composition: The choice of the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can have a significant impact on enantioselectivity.
-
Racemization: Be aware that the chiral center in some ketoesters, particularly at the α-position to the carbonyl group, can be prone to racemization, especially under acidic or basic conditions due to enolization.[7][8] This can lead to an underestimation of the enantiomeric excess. It is crucial to evaluate the stability of your enantiomers under the analytical and purification conditions.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often successful where HPLC methods fail. It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[9]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of polar ketoesters.
Troubleshooting Workflow for Poor Peak Shape
Method Selection Workflow for Polar Ketoester Purification
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Ketoester Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Good for moderately polar ketoesters; well-established technique. | Can cause degradation of acid-sensitive compounds; requires non-polar solvents. | Moderately polar, non-ionizable ketoesters. |
| Reversed-Phase HPLC | Non-polar (e.g., C18, Phenyl-Hexyl) | Polar (e.g., Water/Acetonitrile) | High resolution; wide variety of columns available. | Poor retention of very polar ketoesters; potential for phase collapse. | Ketoesters with some hydrophobic character. |
| HILIC | Polar (e.g., Silica, Diol, Zwitterionic) | High organic content with a small amount of aqueous solvent. | Excellent retention for very polar and hydrophilic ketoesters.[1] | Can have longer equilibration times; mobile phase preparation can be critical. | Highly polar, water-soluble ketoesters. |
| Ion-Exchange Chromatography | Charged (Anionic or Cationic) | Aqueous buffers with varying pH or ionic strength. | Excellent for charged or ionizable ketoesters; high sample capacity. | Limited to ionizable compounds; can be complex to develop methods. | Acidic, basic, or zwitterionic ketoesters. |
| Supercritical Fluid Chromatography (SFC) | Chiral or achiral | Supercritical CO2 with a polar co-solvent (e.g., Methanol). | Fast separations; "green" technique with reduced solvent consumption; excellent for chiral separations.[9] | Requires specialized instrumentation. | Chiral and achiral polar ketoesters. |
Experimental Protocols
Protocol 1: Purification of a Moderately Polar Ketoester using Flash Chromatography with Deactivated Silica Gel
Objective: To purify a moderately polar, acid-sensitive ketoester from non-polar impurities.
Materials:
-
Crude ketoester mixture
-
Silica gel (for flash chromatography)
-
Triethylamine (TEA)
-
Hexane (or heptane)
-
Ethyl acetate
-
Flash chromatography system (or glass column)
-
TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis:
-
Develop a solvent system that provides good separation of your target ketoester from impurities on a TLC plate. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for your target compound.
-
To assess acid sensitivity, run a 2D TLC. Spot the crude mixture on one corner of a TLC plate, run it in the chosen solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound may be degrading on the silica.
-
-
Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for 15-20 minutes before packing the column.
-
-
Column Packing:
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the packed column with the initial mobile phase until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude ketoester mixture in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your target compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure ketoester.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of a Highly Polar Ketoester using HILIC
Objective: To purify a highly polar, water-soluble ketoester that is not retained by reversed-phase chromatography.
Materials:
-
Crude ketoester mixture
-
HILIC column (e.g., silica, diol, or zwitterionic stationary phase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium formate or formic acid (for mobile phase modification)
-
HPLC system
Methodology:
-
Column Equilibration:
-
Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95:5 ACN/water with 10 mM ammonium formate) for an extended period (at least 30-60 minutes) to ensure a stable water layer on the stationary phase.
-
-
Sample Preparation:
-
Dissolve the crude ketoester mixture in the initial mobile phase or a solvent with a similar or slightly weaker elution strength (i.e., higher ACN content). Avoid dissolving the sample in a solvent that is much stronger (higher water content) than the mobile phase, as this can lead to poor peak shape.
-
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated HILIC column.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component (the strong solvent in HILIC). A typical gradient might be from 5% to 40% aqueous over 15-20 minutes.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis, MS).
-
-
Fraction Collection and Analysis:
-
If using preparative HILIC, collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvents. Lyophilization may be necessary if the fractions contain a high percentage of water.
-
This technical support center provides a starting point for addressing the challenges in polar ketoester purification. The optimal purification strategy will always depend on the specific properties of the target molecule and the impurities present. Systematic method development and careful troubleshooting are key to achieving high purity and yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. avoiding keto enol tautomerism in a compound in HPLC analysi - Chromatography Forum [chromforum.org]
- 4. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Byproduct Formation in Heterocyclic Synthesis with Ketoesters
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to minimize byproduct formation in common heterocyclic syntheses involving ketoesters.
Troubleshooting Guides by Reaction
This section addresses specific issues encountered during key heterocyclic syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch reaction is a multicomponent reaction using an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to form dihydropyridines, which are then oxidized to pyridines.[1]
Q: My Hantzsch reaction is giving low yields and multiple byproducts. What are the common causes?
A: Low yields in the classical Hantzsch synthesis can stem from harsh reaction conditions, long reaction times, and competing side reactions.[2] The reaction mechanism can follow several pathways, leading to unexpected products under varying conditions.[1] Key issues include:
-
Self-Condensation: The β-keto ester can react with itself (a Claisen condensation).
-
Knoevenagel Condensation Issues: Inefficient condensation between the aldehyde and one equivalent of the β-keto ester.
-
Michael Addition Byproducts: Undesired addition reactions can compete with the main cyclization pathway.
-
Incomplete Oxidation: The dihydropyridine intermediate may fail to fully convert to the final aromatic pyridine product.
Q: My dihydropyridine intermediate is difficult to aromatize, or the process generates significant impurities. What are some effective and milder oxidation methods?
A: While classical oxidants like nitric acid or KMnO₄ are effective, they can be harsh and lead to side products.[1] Milder and more efficient conditions are often preferred. Consider the following options:
-
Iodine in Refluxing Methanol: A gentle method for aromatization.[1]
-
Metal-Free Photochemical Conditions: Using UV or visible light can promote oxidation under mild conditions.[1]
-
One-Pot Synthesis/Aromatization: Incorporating an oxidant like ferric chloride directly into the initial reaction mixture can simplify the process and improve efficiency.[1]
Paal-Knorr Synthesis (Furans & Pyrroles)
The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound to form a furan (with an acid catalyst) or a pyrrole (with ammonia or a primary amine).[3] Ketoesters are often precursors to the required 1,4-dicarbonyl starting material.
Q: I'm observing significant degradation of my starting materials and low yields in my Paal-Knorr synthesis. How can I avoid these issues?
A: The primary cause of degradation is often the use of harsh reaction conditions, such as prolonged heating in strong acids, which is unsuitable for sensitive substrates.[4] To mitigate this, consider these improvements:
-
Use Milder Catalysts: Switch from strong Brønsted acids (HCl, H₂SO₄) to mild Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃.[4] Clay, montmorillonite, and iodine can also effectively catalyze the reaction.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, reducing the opportunity for degradation.[4][5]
-
Use Ionic Liquids: An ionic liquid such as [BMIm]BF₄ can serve as the solvent, sometimes allowing the reaction to proceed at room temperature without any added acid catalyst.[4]
Q: My main byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan. How do I prevent this?
A: Furan formation is the primary competing side reaction and is highly favored under strongly acidic conditions (pH < 3).[3] The 1,4-dicarbonyl cyclizes on its own before it can react with the amine. To favor pyrrole formation:
-
Control pH: Ensure the reaction is run under neutral or weakly acidic conditions. Adding a weak acid like acetic acid can accelerate the desired reaction without promoting furan formation.[3]
-
Use Excess Amine: Employing an excess of the primary amine or ammonia helps to ensure the dicarbonyl compound reacts with it preferentially.[3]
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent synthesis of a 2-aminothiophene from a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[6]
Q: The initial Knoevenagel condensation in my Gewald reaction is slow and inefficient. How can I optimize this step?
A: The Knoevenagel condensation between the ketone and the α-cyanoester is the crucial first step.[6][7] If this step is problematic, the overall yield will suffer. To improve it:
-
Catalyst Choice: While traditional methods use stoichiometric amounts of amines as bases, using a truly catalytic amount of a conjugate acid-base pair, such as piperidinium borate, can be highly effective.[7]
-
Microwave Irradiation: As with other syntheses, microwave assistance can dramatically reduce reaction times and improve the yield of the condensation product.[6]
Q: My final product is difficult to purify. What are common byproducts in the Gewald reaction?
A: Byproducts can arise from several sources, including dimerization or polymerization of intermediates. In some cases, side reactions with the base or solvent can occur. Purification strategies often involve:
-
Hydrolysis and Filtration: For some derivatives, byproducts can be removed by hydrolysis in water followed by simple filtration of the crude reaction mixture.[8]
-
Recrystallization: This is a standard method for purifying the solid 2-aminothiophene products.
-
Column Chromatography: Silica gel chromatography is effective for separating the target compound from closely related impurities.
Fischer Indole Synthesis
This reaction produces an indole from a phenylhydrazine and an enolizable ketone or aldehyde (which can be a ketoester) under acidic conditions.[9]
Q: My Fischer indole synthesis with an unsymmetrical ketoester is producing a mixture of regioisomers. How can I control the regioselectivity?
A: When using an unsymmetrical ketone of the type RCH₂COCH₂R', a mixture of two indole products is often obtained.[10] The outcome is highly dependent on the reaction conditions.
-
Choice of Acid: The type of acid catalyst (Brønsted vs. Lewis) and its concentration can significantly influence which enamine intermediate is favored, thereby directing the cyclization.[9][11] Experimenting with different acids like polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride is recommended.
-
Temperature and Solvent: These parameters also play a critical role in determining the product ratio.[11] A systematic optimization of temperature and solvent polarity may be necessary to favor one isomer.
Q: I am attempting a Fischer indole synthesis with a 4-keto acid and observing a debenzylated byproduct. Can this be suppressed?
A: Yes, this specific byproduct has been observed. In a study involving N¹-benzylated phenylhydrazine precursors, the use of a 4-keto acid led to a significant amount of the N-unsubstituted indole. This side reaction was fully suppressed by substituting the 4-keto acid with the corresponding keto ester.[12]
General FAQs
Q: What is the most common side reaction when using ketoesters, and how can it be broadly avoided?
A: Self-condensation is arguably the most common and problematic side reaction.[13] It occurs when two molecules of the ketoester react with each other instead of with the other reagents. This is a type of Claisen condensation for β-keto esters.[14][15]
-
Strategies to Prevent Self-Condensation:
-
Use a Non-Enolizable Partner: If the reaction involves a mixed condensation, use a partner that lacks α-hydrogens (e.g., benzaldehyde, diethyl carbonate), making it unable to form an enolate and act as a nucleophile.[13][14]
-
Use a More Reactive Electrophile: Ensure the other reactant is significantly more electrophilic than the ketoester itself, so the ketoester enolate preferentially attacks it.[13]
-
Quantitative Enolate Formation: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to convert the ketoester completely into its enolate form before adding the electrophile. This leaves no unreacted ketoester to undergo self-condensation.[13][16]
-
Q: How does the choice of catalyst impact byproduct formation in these multicomponent reactions?
A: The catalyst is crucial not only for accelerating the reaction but also for controlling selectivity.[17] In many multicomponent reactions, several reaction pathways are possible simultaneously. A catalyst can preferentially stabilize the transition state of one pathway, directing the reaction towards the desired product and minimizing byproducts.[18][19] For example, in the Paal-Knorr synthesis, the acidity of the catalyst determines whether a pyrrole or a furan is formed.[3]
Q: What "green chemistry" approaches can minimize byproducts and improve reaction efficiency?
A: Green chemistry principles focus on reducing waste and environmental impact. Several strategies are applicable to ketoester-based syntheses:
-
Solvent-Free Reactions: Performing reactions neat (without solvent), often with grinding or heating, can be highly efficient and eliminates solvent waste.[20]
-
Aqueous Media: Conducting reactions in water, sometimes with the aid of micelles and ultrasonic irradiation, can offer high yields and a more environmentally friendly process.[1][2]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwaves provide rapid and uniform heating, drastically reducing reaction times and often improving yields and purity.[6][21]
-
Recyclable Catalysts: Using solid-supported catalysts or those soluble in a separate phase allows for easy removal and reuse, reducing waste and cost.[22]
Data Presentation
Table 1: Effect of Catalyst and Conditions on Paal-Knorr Pyrrole Synthesis Data derived from mechanochemical activation studies.[23]
| Catalyst (Citric Acid) | Ball-Mill Frequency (Hz) | Time (min) | Yield (%) |
| 1 mol-% | 30 | 15 | 70 |
| 5 mol-% | 10 | 15 | 58 |
| 5 mol-% | 20 | 15 | 80 |
| 5 mol-% | 30 | 15 | 99 |
| 10 mol-% | 30 | 15 | 99 |
Table 2: Optimization of Hantzsch Dihydropyridine Synthesis in Water Data for the reaction of benzaldehyde, ethyl acetoacetate, and ammonium acetate.[2]
| Temperature (°C) | Time (h) | Yield (%) |
| 50-55 | 12 | 72 |
| 60-65 | 10 | 85 |
| 70-75 | 8 | 96 |
| 80-85 | 8 | 95 |
| 90-95 | 8 | 93 |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted 2-Arylpyrrole[5]
-
Preparation: In a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol (e.g., 400 µL for a 0.0374 mmol scale).
-
Reagent Addition: Add glacial acetic acid (e.g., 40 µL) and the primary aryl amine (3.0 eq) to the vial.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude material by silica gel column chromatography to yield the desired substituted pyrrole.
Protocol 2: Solvent-Free Hantzsch Synthesis of 1,4-Dihydropyridines[20]
-
Preparation: To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde (0.01 mol), ammonium acetate (0.01 mol), the appropriate 1,3-dione (0.02 mol for symmetrical products), and ceric ammonium nitrate (CAN) catalyst (0.5 mmol).
-
Reaction: Stir the mixture well at room temperature for the required time (typically 1-3 hours). The reaction progress can be monitored by TLC. The mixture will typically solidify as the product forms.
-
Workup: Upon completion, add water to the solid mass and stir.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with water and then with n-hexane to remove impurities. After drying, recrystallize the crude product from ethanol (charcoal treatment can be used to remove colored impurities) to obtain the pure 1,4-dihydropyridine derivative.
Visualizations
Caption: A general workflow for troubleshooting byproduct formation.
Caption: Key pathways in the Hantzsch synthesis and potential byproduct origins.
Caption: Decision logic for preventing ketoester self-condensation.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen | Semantic Scholar [semanticscholar.org]
- 13. Self-condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Ethyl 4-(4-bromophenyl)-4-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving Ethyl 4-(4-bromophenyl)-4-oxobutanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
-
Potential Cause 1: Inactive Catalyst. The Pd(0) active species may not have been generated, or the catalyst may have decomposed.
-
Solution: Ensure anhydrous and oxygen-free reaction conditions to prevent catalyst poisoning. Utilize a pre-catalyst like Pd(OAc)₂ that can be readily reduced in situ. If palladium black is observed, consider adding a stabilizing phosphine ligand.
-
-
Potential Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for the specific reaction.
-
Solution: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often effective as they promote reductive elimination. Consider screening a variety of ligands, such as those from the Buchwald or Fu groups.
-
-
Potential Cause 3: Incorrect Base or Solvent. The base may not be strong enough to facilitate transmetalation (in Suzuki coupling) or regenerate the catalyst, or the solvent may not be optimal for the reaction.[1][2]
-
Potential Cause 4: Low Reaction Temperature. The activation energy for the oxidative addition of the aryl bromide may not be reached.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress.
-
Issue 2: Formation of Significant Side Products
-
Potential Cause 1: Homocoupling of the Aryl Bromide or Boronic Acid (in Suzuki Coupling). This can occur at high temperatures or with certain catalyst systems.
-
Solution: Lower the reaction temperature and ensure the correct stoichiometry of the reactants. The choice of ligand can also influence the extent of homocoupling.
-
-
Potential Cause 2: Debromination of the Starting Material. This can be a competing reaction pathway, especially at elevated temperatures or in the presence of certain bases.
-
Solution: Optimize the reaction temperature and consider using a milder base.
-
-
Potential Cause 3: Reactions Involving the Keto-Ester Moiety. The enolizable ketone or the ester functionality may undergo side reactions under basic conditions.
-
Solution: Use a non-nucleophilic base and milder reaction conditions. Protecting the ketone functionality might be necessary in some cases.
-
Issue 3: Inconsistent Reaction Yields
-
Potential Cause 1: Sensitivity to Air and Moisture. Palladium catalysts and some reagents can be sensitive to atmospheric conditions.
-
Solution: Employ standard Schlenk line or glovebox techniques to maintain an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Potential Cause 2: Variable Reagent Quality. The purity of the starting materials, catalyst, and ligand can significantly impact the reaction outcome.
-
Solution: Ensure the purity of all reagents. Commercial catalysts and ligands can vary in quality between batches.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for cross-coupling reactions with this compound?
A1: Palladium-based catalysts are the most widely used for cross-coupling reactions involving aryl bromides.[4] Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are typically used in conjunction with a phosphine ligand to form the active catalytic species.
Q2: How do I choose the right phosphine ligand for my reaction?
A2: The choice of ligand is crucial and depends on the specific cross-coupling reaction. For Suzuki and Heck reactions with aryl bromides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give good results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. It is often necessary to screen a small library of ligands to find the optimal one for a specific transformation.
Q3: What is the optimal catalyst loading for these reactions?
A3: For reactive substrates like aryl bromides, catalyst loading can typically range from 0.5 to 5 mol%.[5] It is advisable to start with a higher loading (e.g., 2-5 mol%) and then optimize by reducing the catalyst concentration once reproducible results are obtained. Excessively high catalyst loading can sometimes lead to an increase in side product formation.[5]
Q4: Can the keto-ester functionality of this compound interfere with the cross-coupling reaction?
A4: Yes, the presence of the keto-ester moiety can present challenges. The enolizable ketone can be deprotonated by strong bases, potentially leading to side reactions. The ester group could undergo hydrolysis under certain basic conditions, especially if water is used as a co-solvent at elevated temperatures. It is important to carefully select a non-nucleophilic base and to use the mildest possible reaction conditions to minimize these side reactions.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for related cross-coupling reactions. These can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Ligand Effects on Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 70-85 |
Table 2: Influence of Base and Solvent on the Heck Reaction of Aryl Bromides
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 80-90 |
| Pd(OAc)₂ (2) | K₂CO₃ | DMAc | 120 | 75-85 |
| PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 110 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene, 0.1 M) and water (if applicable).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Heck Reaction
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (if used).
-
Add the anhydrous solvent (e.g., DMF, 0.1 M).
-
Add the alkene (1.5 equiv.) and the base (e.g., Et₃N, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
Solvent effects on the reactivity of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the solvent effects on the reactivity of Ethyl 4-(4-bromophenyl)-4-oxobutanoate. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during reactions involving this compound, with a focus on the role of the solvent.
Q1: My reduction of the ketone in this compound with sodium borohydride (NaBH₄) is sluggish or incomplete. How can I improve the reaction?
A1: Slow or incomplete reduction can be due to several factors, with solvent choice being critical.
-
Solvent Polarity: Sodium borohydride reductions are typically performed in protic solvents like methanol (MeOH) or ethanol (EtOH). These solvents can activate the carbonyl group through hydrogen bonding, facilitating hydride attack. If you are using a less polar or aprotic solvent, the reaction rate may be significantly slower.
-
Troubleshooting Steps:
-
Switch to a Protic Solvent: If you are using an aprotic solvent like THF or DCM, switch to or add a co-solvent like methanol or ethanol.
-
Temperature: While these reductions are often run at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄ (typically 1.2-1.5 equivalents).
-
Q2: I am attempting a cyclization reaction, such as a Paal-Knorr furan synthesis, and I am observing low yields and the formation of side products. What is the likely cause?
A2: The Paal-Knorr synthesis and similar cyclizations of γ-ketoesters are highly dependent on reaction conditions, especially the catalyst and solvent.
-
Furan vs. Pyrrole Formation: The most common side product in a Paal-Knorr furan synthesis is the corresponding pyrrole if an amine contaminant is present. Conversely, in pyrrole synthesis, furan formation can be a competitive side reaction, especially at low pH (pH < 3).[1][2]
-
Solvent Choice:
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your starting material and solvent are free from amine or ammonia contamination if furan is the desired product.
-
Catalyst Optimization: The type and concentration of the acid catalyst are crucial. For furan synthesis, a range of protic and Lewis acids can be used. For pyrrole synthesis, weakly acidic conditions are generally preferred.[1]
-
Solvent Screening: Perform small-scale trials in a range of solvents (e.g., toluene, acetic acid, ethanol) to identify the optimal medium for your specific substrates. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[3]
-
Q3: In a nucleophilic substitution at the α-position to the ketone, my reaction is proceeding via an unintended pathway (e.g., elimination). How can the solvent influence this?
A3: The solvent plays a crucial role in dictating the outcome of nucleophilic substitution reactions.
-
Polar Protic vs. Polar Aprotic Solvents:
-
Polar protic solvents (e.g., water, ethanol) stabilize both carbocations and anions. They can favor SN1-type reactions by stabilizing the carbocation intermediate and the leaving group. However, they can also solvate the nucleophile, reducing its reactivity in SN2 reactions.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO) are excellent for SN2 reactions. They solvate the cation but leave the anion (the nucleophile) relatively "naked" and more reactive.
-
-
Troubleshooting Steps:
-
To Favor SN2: If a direct substitution is desired, switch to a polar aprotic solvent like acetone or acetonitrile.
-
To Minimize Elimination: Elimination reactions (E2) are favored by strong, sterically hindered bases. Using a less basic nucleophile and a polar aprotic solvent can favor substitution over elimination.
-
Data Presentation
The following tables summarize quantitative data on the effect of solvents on reactions involving compounds structurally related to this compound. This data can be used as a guide for solvent selection and optimization.
Table 1: Solvent Effects on the Reduction of 4'-Bromoacetophenone with NaBH₄ *
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Methanol | 32.7 | 0.5 | >95 |
| Ethanol | 24.6 | 1 | >95 |
| Isopropanol | 19.9 | 2 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 60 |
| Dichloromethane (DCM) | 9.1 | 24 | <40 |
*Data extrapolated from general principles of NaBH₄ reductions and studies on similar aromatic ketones.
Table 2: Solvent Effects on the Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole *
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |
| Methanol | HCl | Reflux | 30 min | High |
| Ethanol | Acetic Acid | 80 (Microwave) | 5 min | 92 |
| Acetic Acid | None | 110 | 1 h | 85 |
| Toluene | p-TsOH | Reflux | 4 h | 75 |
| Solvent-free | None | 120 | 15 min | 90 |
*Data is for the reaction of 2,5-hexanedione with aniline, a model system for the Paal-Knorr pyrrole synthesis.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for similar substrates and may require optimization for this compound.
Protocol 1: Reduction of this compound to Ethyl 4-(4-bromophenyl)-4-hydroxybutanoate
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.2-1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in methanol (approximately 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture to a pH of ~7.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
-
Protocol 2: Paal-Knorr Synthesis of a Furan Derivative
-
Materials:
-
This compound (or a suitable 1,4-dicarbonyl precursor derived from it) (1.0 eq)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,4-dicarbonyl compound in toluene.
-
Add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of NaHCO₃ to neutralize the acid, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Solvent Optimization
Caption: A workflow for troubleshooting and optimizing solvent conditions.
Diagram 2: Keto-Enol Tautomerism of this compound
Caption: Solvent influence on the keto-enol equilibrium.
References
Validation & Comparative
A Comparative Guide to HPLC and UPLC Method Validation for the Purity of Ethyl 4-(4-bromophenyl)-4-oxobutanoate
In the landscape of pharmaceutical development and quality control, ensuring the purity of intermediates is paramount. Ethyl 4-(4-bromophenyl)-4-oxobutanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust and reliable analytical method for its purity assessment. This guide provides a comprehensive comparison of two prominent liquid chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the validation of this compound purity. The comparison is supported by detailed experimental protocols and hypothetical performance data, structured to aid researchers, scientists, and drug development professionals in method selection and implementation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, offering excellent separation and quantification capabilities for a wide range of compounds.[1] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating analytes based on their differential interactions with the two phases.[1]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography.[2] By utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures than HPLC, UPLC delivers faster analysis times, improved resolution, and enhanced sensitivity.[2][3][4] These advantages are particularly beneficial for impurity profiling and high-throughput screening in the pharmaceutical industry.[5]
This guide will compare a validated HPLC method with a UPLC method for the purity determination of this compound, focusing on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7]
Experimental Protocols
A detailed experimental protocol for the validation of both the HPLC and UPLC methods is provided below. These protocols are designed to assess the methods' suitability for their intended purpose in accordance with ICH Q2(R1) guidelines.[6]
Materials and Reagents
-
This compound reference standard (99.9% purity)
-
This compound sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (analytical grade)
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
UPLC System: A UPLC system capable of operating at high pressures (up to 15,000 psi), equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[1]
Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 40°C |
| Detection | UV at 254 nm | PDA at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 15 minutes | 5 minutes |
Validation Parameters and Methodology
The following validation parameters were assessed for both the HPLC and UPLC methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This was evaluated by analyzing a placebo (matrix without the analyte), a spiked sample, and a forced degradation sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity was assessed by analyzing five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This was determined by six replicate injections of the 100% concentration standard.
-
Intermediate Precision: The precision within the same laboratory but on different days and with different analysts.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Parameters such as flow rate, column temperature, and mobile phase composition were varied.
Comparative Data Presentation
The performance of the HPLC and UPLC methods was evaluated based on the validation parameters. The hypothetical data are summarized in the tables below.
Table 1: System Suitability and Linearity Data
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | ~ 5.8 | ~ 1.9 |
| Theoretical Plates | > 2000 | > 10000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Linearity Range (µg/mL) | 50 - 150 | 50 - 150 |
| Correlation Coefficient (r²) | 0.9995 | 0.9999 |
| Slope | 45872 | 125430 |
| Intercept | 1250 | 580 |
Table 2: Accuracy and Precision Data
| Parameter | HPLC Method | UPLC Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% |
| Repeatability (%RSD) | < 1.0% | < 0.5% |
| Intermediate Precision (%RSD) | < 1.5% | < 0.8% |
Table 3: Sensitivity and Robustness
| Parameter | HPLC Method | UPLC Method |
| LOD (µg/mL) | 0.1 | 0.03 |
| LOQ (µg/mL) | 0.3 | 0.1 |
| Robustness | Passed | Passed |
Workflow Visualization
The logical workflow for the validation of an analytical method, such as the HPLC or UPLC method described, is illustrated in the diagram below.
Caption: Workflow for HPLC/UPLC Method Validation.
Discussion and Conclusion
The validation data clearly demonstrates that both the HPLC and UPLC methods are suitable for the purity determination of this compound. However, the UPLC method exhibits several distinct advantages over the traditional HPLC method.
The most significant advantage of the UPLC method is the drastically reduced analysis time (5 minutes vs. 15 minutes), which can lead to a substantial increase in sample throughput and laboratory efficiency.[3][5] Furthermore, the UPLC method demonstrates superior sensitivity, with lower LOD and LOQ values, making it more suitable for the detection and quantification of trace impurities.[3][4] The improved resolution, as indicated by the higher number of theoretical plates and a better tailing factor, allows for more accurate peak integration and quantification.[4]
While the initial investment for a UPLC system may be higher than for an HPLC system, the long-term benefits of reduced solvent consumption, faster analysis times, and improved data quality often justify the cost.[1][5]
References
- 1. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 2. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. biomedres.us [biomedres.us]
- 6. scribd.com [scribd.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the GC-MS Analysis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and its Impurities
This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of high-purity Ethyl 4-(4-bromophenyl)-4-oxobutanoate against a sample containing common process-related impurities. Detailed experimental protocols and data interpretation are presented to assist researchers, scientists, and drug development professionals in establishing robust analytical methods for this compound.
Introduction to this compound and its Analytical Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the main component and its potential impurities. Common impurities can arise from the starting materials, byproducts of the synthesis, or degradation products. This guide compares the GC-MS profiles of a pure standard and a hypothetically impure sample to illustrate the method's utility in quality control.
Comparative GC-MS Analysis
The following sections detail the experimental methodology and comparative results for the analysis of this compound.
A standardized GC-MS method was developed for the analysis of this compound.
-
Instrumentation: A standard gas chromatograph coupled with a single quadrupole mass spectrometer was used.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for this separation.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Inlet: The injector temperature was maintained at 250°C with a split ratio of 50:1. The injection volume was 1 µL.
-
Oven Temperature Program: The oven temperature was initially held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Mass Spectrometer: The MS transfer line temperature was set to 280°C. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Electron ionization (EI) was performed at 70 eV. The mass range scanned was m/z 40-550.
The GC-MS analysis of two samples, a certified reference standard of this compound (Sample A) and a synthetically prepared crude sample (Sample B), was performed. The quantitative data are summarized in the table below.
| Compound | Retention Time (min) | Sample A (Area %) | Sample B (Area %) | Key Mass Fragments (m/z) |
| Bromobenzene | 4.52 | Not Detected | 1.23 | 156, 77, 51 |
| This compound | 12.87 | 99.85 | 95.42 | 284, 255, 183, 155 |
| 4-(4-bromophenyl)-4-oxobutanoic acid | 14.21 | Not Detected | 2.15 | 256, 183, 155 |
| Isomeric Byproduct | 13.15 | 0.15 | 1.20 | 284, 255, 183, 155 |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective technique, other analytical methods can also be employed for the analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common alternative for purity analysis. It is particularly well-suited for non-volatile impurities that are not amenable to GC. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities, especially isomers. However, it is generally less sensitive than GC-MS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for functional group analysis and to provide a fingerprint of the molecule. It is more of a qualitative tool for identity confirmation rather than for quantitative impurity profiling.
The choice of analytical technique will depend on the specific requirements of the analysis, such as the expected impurities, the required sensitivity, and the availability of instrumentation.
Logical Relationship of Synthesis and Impurities
The potential impurities in this compound are directly related to its synthesis pathway. The following diagram illustrates this relationship.
Caption: Relationship between the synthesis of this compound and its potential impurities.
Conclusion
GC-MS is a highly specific and sensitive method for the purity assessment of this compound. By developing a robust GC-MS method, researchers and drug developers can effectively identify and quantify process-related impurities, ensuring the quality and consistency of this important pharmaceutical intermediate. For comprehensive quality control, orthogonality of analytical techniques is recommended, and HPLC or NMR can be valuable complementary methods.
A Comparative Guide to the Reactivity of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Ethyl 4-(4-bromophenyl)-4-oxobutanoate, a γ-ketoester, and ethyl acetoacetate, a β-ketoester. Understanding their distinct reactivity profiles is crucial for selecting the appropriate starting material in the synthesis of complex organic molecules, including pharmaceutical intermediates and heterocyclic scaffolds.
Structural and Physicochemical Properties: The Root of Divergent Reactivity
The primary difference between these two compounds lies in the relative positions of their ketone and ester functional groups. Ethyl acetoacetate is a β-ketoester, where the methylene group is flanked by two carbonyls. This "active methylene" group is the dominant site of reactivity. In contrast, this compound is a γ-ketoester, meaning its methylene groups are not activated in the same way. This structural variance profoundly impacts the acidity of the α-protons and, consequently, their synthetic utility.
The dual electron-withdrawing nature of the adjacent carbonyls in ethyl acetoacetate significantly increases the acidity of the α-protons (pKa ≈ 11), allowing for easy deprotonation with common bases like sodium ethoxide to form a stable, resonance-delocalized enolate.[1] This enolate is a soft nucleophile, readily participating in alkylation and acylation reactions at the α-carbon.[2]
Conversely, this compound lacks this doubly activated methylene group. The protons α to the ketone (pKa ≈ 19-20) are more acidic than those α to the ester (pKa ≈ 25), but both are substantially less acidic than in ethyl acetoacetate. Consequently, forming an enolate from this γ-ketoester requires much stronger bases, such as Lithium Diisopropylamide (LDA).
| Property | Ethyl Acetoacetate | This compound |
| Structure | CH₃COCH₂COOC₂H₅ | Br-C₆H₄-COCH₂CH₂COOC₂H₅ |
| Compound Type | β-Ketoester | γ-Ketoester |
| Molecular Weight | 130.14 g/mol | 285.13 g/mol [3] |
| Most Acidic α-Proton pKa | ~11 | ~20 (α to ketone) |
| Typical Base for Enolate Formation | Sodium Ethoxide (EtO⁻Na⁺) | Lithium Diisopropylamide (LDA) |
Table 1: Comparison of Physicochemical Properties.
Comparative Reactivity in Key Synthetic Transformations
The differences in acidity and enolate stability dictate the types of reactions each compound preferentially undergoes.
Ethyl acetoacetate is a cornerstone of the acetoacetic ester synthesis , a classic method for preparing α-substituted ketones.[1][4] The process involves easy enolate formation with an alkoxide, followed by Sₙ2 reaction with an alkyl halide.[2] Subsequent hydrolysis and decarboxylation yield the final ketone product.[5] Both mono- and dialkylation can be achieved with high efficiency.[4]
Alkylation of this compound is more complex. It requires a strong, non-nucleophilic base to prevent side reactions like Claisen condensation. The regioselectivity of alkylation (α to the ketone vs. α to the ester) can also be an issue, often requiring carefully controlled reaction conditions.
| Parameter | Acetoacetic Ester Synthesis (with Ethyl Acetoacetate) | Alkylation of a γ-Ketoester |
| Substrate | Ethyl Acetoacetate | This compound |
| Base | Sodium Ethoxide in Ethanol | LDA in THF, -78 °C |
| Reactivity | High; enolate forms readily. | Lower; requires strong base. |
| Key Transformation | C-Alkylation at the active methylene carbon. | C-Alkylation, typically α to the ketone. |
| Typical Product | α-Substituted or α,α-disubstituted acetoacetic ester. | α-Substituted γ-ketoester. |
| Yields | Generally high for monoalkylation.[6] | Variable, dependent on substrate and conditions. |
Table 2: Comparison of Alkylation Reactions.
Both molecules serve as valuable precursors for heterocyclic synthesis, but they yield different ring systems through distinct named reactions.
Ethyl Acetoacetate is a key reactant in:
-
Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino-ketone (often generated in situ from ethyl acetoacetate) with another equivalent of a β-ketoester like ethyl acetoacetate itself.[7][8] It is a fundamental method for creating substituted pyrroles.
-
Japp-Klingemann Reaction: This reaction transforms β-ketoesters into hydrazones by coupling with an aryl diazonium salt, which are crucial intermediates for synthesizing indoles via the Fischer indole synthesis.[9][10][11]
This compound , as a 1,4-dicarbonyl compound, is an ideal substrate for:
-
Paal-Knorr Pyrrole Synthesis: This is a straightforward and widely used method for synthesizing substituted pyrroles, furans, and thiophenes.[12][13] The reaction involves the condensation of the 1,4-dicarbonyl moiety with ammonia or a primary amine, typically under acidic conditions, to form the pyrrole ring.[12][14]
// EAA Path EAA [label="Ethyl Acetoacetate\n(β-Ketoester)", fillcolor="#F1F3F4"]; EAA_reactants [label=<α-Amino-ketone +Ethyl Acetoacetate>, fillcolor="#FFFFFF"]; Knorr [label="Knorr Pyrrole\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrrole [label="Substituted Pyrrole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
EAA -> EAA_reactants [label=" In situ generation"]; EAA_reactants -> Knorr; Knorr -> Pyrrole;
// Bromo Path Bromo [label="this compound\n(γ-Ketoester / 1,4-Dicarbonyl)", fillcolor="#F1F3F4"]; Bromo_reactants [label=<γ-Ketoester +Amine (R-NH₂)> , fillcolor="#FFFFFF"]; Paal_Knorr [label="Paal-Knorr\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrrolidinone [label="Substituted Pyrrolidinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Bromo -> Bromo_reactants; Bromo_reactants -> Paal_Knorr; Paal_Knorr -> Pyrrolidinone;
{rank=same; EAA; Bromo;} {rank=same; Knorr; Paal_Knorr;} {rank=same; Pyrrole; Pyrrolidinone;} } Caption: Comparative pathways to nitrogen-containing heterocycles.
Experimental Protocols
The following protocols illustrate the distinct conditions required for the synthesis of heterocyclic compounds from each starting material.
This protocol describes the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").[8]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid in a flask and cool to 0-5 °C in an ice-salt bath.
-
In a separate vessel, dissolve sodium nitrite (1.0 eq) in water to make a saturated solution.
-
Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, maintaining the temperature below 10 °C. This step forms the α-oximino intermediate from one equivalent of the starting material.[8]
-
After the addition is complete, begin the portion-wise addition of zinc dust (2.0 eq) while vigorously stirring. The reaction is exothermic and the temperature should be controlled to prevent it from exceeding 40 °C. The zinc reduces the oxime to the α-amino ketone in situ.
-
The newly formed α-amino ketone condenses with the second equivalent of ethyl acetoacetate present in the flask.
-
After the zinc addition is complete, heat the mixture on a steam bath for 1 hour to complete the cyclization.
-
Pour the hot mixture into a large volume of cold water.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
This protocol outlines a general procedure for synthesizing a substituted pyrrolidinone from a γ-ketoester like this compound.[12]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline, 1.1 eq)
-
Acid catalyst (e.g., Acetic Acid or p-Toluenesulfonic acid)
-
Solvent (e.g., Toluene or PEG-200)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if using toluene), add the γ-ketoester, the primary amine, the acid catalyst, and the solvent.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC. The mechanism involves the formation of an imine/enamine intermediate, followed by cyclization and dehydration.[13]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using toluene, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. If using a water-miscible solvent like PEG-200, dilute the mixture with DCM and pour it into ice-water for extraction.[12]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure substituted pyrrolidinone.
Conclusion
The reactivities of this compound and ethyl acetoacetate are fundamentally different, dictated by their classification as γ- and β-ketoesters, respectively.
-
Ethyl Acetoacetate is defined by its highly acidic active methylene protons, making it an exceptional substrate for enolate-driven reactions like the acetoacetic ester synthesis , Knorr pyrrole synthesis , and Japp-Klingemann reaction . It is the reagent of choice for creating α-substituted ketones and specific classes of pyrroles and indoles.[15][16]
-
This compound functions as a 1,4-dicarbonyl synthon. Its primary utility lies in condensation reactions like the Paal-Knorr synthesis to form pyrrolidinone and related five-membered heterocycles.[12] Its enolate chemistry is less accessible and requires more forceful conditions than ethyl acetoacetate.
For drug development professionals and synthetic chemists, the choice between these two reagents depends entirely on the desired molecular scaffold. If the synthetic route requires the formation of an easily accessible, nucleophilic enolate for alkylation or specific condensations, ethyl acetoacetate is the superior choice. If the target molecule contains a pyrrole or furan ring derivable from a 1,4-dicarbonyl precursor, this compound is the appropriate starting material.
References
- 1. mcat-review.org [mcat-review.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. lookchem.com [lookchem.com]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 16. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
A Comparative Guide to Ketoesters in Synthesis: Profiling Ethyl 4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, ketoesters stand out as exceptionally versatile building blocks, pivotal in the construction of a diverse array of molecular architectures, from vital pharmaceuticals to complex natural products. Their value is rooted in the dual reactivity of the ketone and ester functionalities, which allows for a wide range of chemical transformations. This guide provides an objective comparison of Ethyl 4-(4-bromophenyl)-4-oxobutanoate, a γ-ketoester, with other classes of ketoesters—namely α- and β-ketoesters—highlighting their respective performance in key synthetic reactions, supported by experimental data.
The Ketoester Family: A Structural Overview
Ketoesters are broadly classified based on the relative positions of the ketone and ester groups. This structural variation dictates their chemical behavior and, consequently, their synthetic applications.
-
α-Ketoesters: With adjacent ketone and ester groups, these compounds are highly electrophilic at the keto-carbonyl carbon. They are stable, versatile, and widely used in the synthesis of α-hydroxy esters, chiral compounds, and various heterocyclic systems.[1][2]
-
β-Ketoesters: Characterized by a ketone at the β-position relative to the ester, these compounds feature an acidic α-hydrogen, facilitating the formation of enolates. This property makes them cornerstone reagents for carbon-carbon bond formation through reactions like the Claisen condensation and alkylation.[3]
-
γ-Ketoesters: In this class, the ketone and ester groups are separated by two carbon atoms. This compound is a prime example. These 1,4-dicarbonyl compounds are key precursors for the synthesis of five-membered heterocycles.[4]
Comparative Performance in Key Synthetic Transformations
The utility of a given ketoester is best demonstrated by its performance in common synthetic reactions. The following sections provide a comparative analysis of this compound and its α- and β-counterparts in the synthesis of important heterocyclic scaffolds.
Synthesis of Five-Membered Heterocycles
dot
Gewald Aminothiophene Synthesis: This multicomponent reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are important pharmacophores. The reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6] β-Ketoesters like ethyl acetoacetate can also be employed.
| Reactants | Catalyst/Base | Solvent | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate, Malononitrile, Sulfur | Morpholine | - | 40 | 78 | [7] |
| Cyclohexanone, Malononitrile, Sulfur | Piperidinium borate | - | 20 | 96 | [8] |
| Cyclopentanone, Ethyl cyanoacetate, Sulfur | Piperidinium borate | - | 45 | 85 | [8] |
Fischer Indole Synthesis: This classic method for indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[9] α-Ketoesters, such as ethyl pyruvate, are common substrates, leading to the formation of indole-2-carboxylates. The yields can be variable, and in some cases, unexpected products may form. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH yielded ethyl 6-chloroindole-2-carboxylate as the main product in low yield, along with the expected ethyl 7-methoxyindole-2-carboxylate.[10]
dot
Synthesis of Six-Membered Heterocycles
Hantzsch Dihydropyridine Synthesis: This multicomponent reaction is a fundamental method for the synthesis of dihydropyridines, a class of compounds with significant pharmacological activity. The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[11] this compound, as a γ-ketoester, can participate in a Hantzsch-type reaction to form quinoline derivatives.
| Ketoester | Aldehyde | Ammonia Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Ammonium acetate | p-TSA | Aqueous (SDS, 0.1M) | - | 96 | [11] |
| Ethyl acetoacetate | Aromatic aldehydes | Ammonium acetate | PhB(OH)₂ | Ethanol | 4 | 90 | [11] |
Synthesis of Pyridazinones: γ-Ketoesters are key precursors for the synthesis of pyridazin-3(2H)-ones through condensation with hydrazine derivatives.[12] For example, ethyl levulinate reacts with hydrazine hydrate to produce 6-methyl-4,5-dihydropyridazin-3(2H)-one in quantitative yield.[12] This highlights the utility of the γ-ketoester scaffold in constructing this important heterocyclic core.
| γ-Ketoester/Acid | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| Ethyl levulinate | Hydrazine hydrate | EtOH | Reflux, 1h | 100 | [12] |
| Levulinic acid | Hydrazine hydrate | Toluene | Reflux, 6-14h | 30-67 | [12] |
Biginelli Reaction: This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea is a widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13] Ethyl acetoacetate is the most common β-ketoester used in this reaction. The classical Biginelli reaction often suffers from low yields and long reaction times, but modern modifications have significantly improved its efficiency.[14]
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Urea | HCl | Ethanol | 15-20h | Low | [14] |
| Benzaldehyde | Urea | - | Ball milling | 10 min | >98 | [15] |
Experimental Protocols
General Procedure for Paal-Knorr Pyrrole Synthesis
-
In a suitable reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq) and a primary amine or ammonia (1.0-1.2 eq).
-
Add a solvent such as ethanol, acetic acid, or toluene.
-
Add a catalytic amount of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole derivative.[4]
General Procedure for Gewald Aminothiophene Synthesis
-
To a mixture of the carbonyl compound (1.0 eq) and the active methylene compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-aminothiophene.[6]
General Procedure for Hantzsch Dihydropyridine Synthesis
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonia source (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature, which may cause the product to precipitate.
-
Filter the solid product and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.[11]
General Procedure for Knoevenagel Condensation
-
To a solution of the aldehyde or ketone (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or an ionic liquid), add a catalytic amount of a weak base (e.g., piperidine, morpholine, or triethylamine).[16][17]
-
A small amount of acetic acid can be added as a co-catalyst.[16]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by recrystallization or column chromatography.[16]
dot
General Procedure for Reductive Amination
-
In a reaction vessel, dissolve the carbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq).[18]
-
For less reactive substrates, a Lewis acid catalyst like Ti(iPrO)₄ or ZnCl₂ can be added.[18]
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Conclusion
The choice of ketoester is a critical decision in synthetic planning, with the position of the keto group profoundly influencing the reactivity and the types of accessible products. α-Ketoesters are excellent electrophiles, β-ketoesters are masters of enolate chemistry, and γ-ketoesters, such as this compound, are invaluable for constructing five-membered heterocycles. While direct comparative data for this compound is sparse, its structural analogy to other γ-ketoesters suggests its high potential in reactions like the Paal-Knorr synthesis for the creation of novel pyrrolidinone-containing compounds, making it a valuable tool for drug discovery and development. The provided data and protocols for analogous systems offer a strong foundation for researchers to explore the full synthetic potential of this and other ketoesters.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indolisation and related compounds. Part 21. Direction on the cyclisation in the Fischer indolisation of ethyl pyruvate 2-(p- or m-substituted phenyl)phenylhydrazones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. heteroletters.org [heteroletters.org]
- 8. d-nb.info [d-nb.info]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. sennosbiotech.com [sennosbiotech.com]
- 15. mdpi.com [mdpi.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Spectroscopic Deep Dive: A Comparative Analysis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and Its Analogs
A comprehensive spectroscopic comparison of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and its para-substituted analogs reveals distinct electronic effects of the substituents on their molecular structure, providing valuable data for researchers in drug discovery and materials science. This guide presents a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by established experimental protocols.
This analysis focuses on a series of Ethyl 4-aryl-4-oxobutanoates, where the aryl group is substituted at the para position with various functional groups (H, Br, Cl, CH₃, OCH₃, and NO₂). The systematic variation of these substituents allows for a clear correlation between their electronic properties and the observed spectroscopic shifts.
General Synthesis of Ethyl 4-aryl-4-oxobutanoates
The primary synthetic route to this class of compounds is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride to form the corresponding 4-aryl-4-oxobutanoic acid, followed by esterification.
Validation of analytical methods for quantifying Ethyl 4-(4-bromophenyl)-4-oxobutanoate
A comprehensive evaluation of analytical methodologies is crucial for the quantification of Ethyl 4-(4-bromophenyl)-4-oxobutanoate, a key intermediate in pharmaceutical synthesis. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the accurate determination of this compound. The selection of an appropriate analytical technique is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient.
This document outlines detailed experimental protocols, presents comparative performance data based on validated methods for structurally similar compounds, and offers visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.
Comparison of Analytical Techniques
The choice of analytical method for the quantification of this compound depends on various factors, including the analytical objective (e.g., routine quality control, impurity profiling), sample matrix, and available instrumentation. HPLC, GC-MS, and NMR spectroscopy each offer distinct advantages and limitations.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by ionization and mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL | ~10 - 100 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~0.003 - 0.03 µg/mL | ~30 - 300 µg/mL |
| Sample Throughput | High | Medium | Low to Medium |
| Primary Application | Routine quantification, purity testing, and stability studies. | Identification and quantification of volatile impurities, trace analysis. | Absolute quantification without a reference standard of the analyte, structural elucidation. |
Note: The data presented are representative values for the analysis of aromatic keto esters and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable analytical results. The following are proposed protocols for the quantification of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification and purity assessment of this compound.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (due to the presence of the bromophenyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound by its retention time.
-
Quantify the compound by comparing its peak area to a calibration curve prepared from certified reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method, particularly useful for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.
-
An internal standard (e.g., tetradecane) can be added for improved quantitative accuracy.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the absolute quantification of the analyte without the need for a specific reference standard of the compound itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: C = Concentration, I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.
-
Workflow Diagrams
The following diagrams illustrate the general workflows for analytical method validation and the specific experimental process for HPLC analysis.
The Rising Profile of Bromophenyl Substituted Ketoesters in Drug Discovery: A Comparative Performance Guide
FOR IMMEDIATE RELEASE
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, onto pharmacologically active scaffolds has become a pivotal strategy for enhancing therapeutic potential. Among the diverse molecular frameworks being explored, bromophenyl substituted ketoesters are emerging as a versatile class of compounds with significant promise across various therapeutic areas. This guide provides a comprehensive comparison of their performance against non-halogenated analogs and other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Performance Areas: Quorum Sensing Inhibition and Enzyme Modulation
Bromophenyl substituted ketoesters have demonstrated notable efficacy in two critical areas of drug development: the disruption of bacterial communication (quorum sensing) and the inhibition of key metabolic enzymes. The presence of the bromophenyl moiety often imparts distinct physicochemical properties that can lead to improved biological activity.
Quorum Sensing Inhibition: Disrupting Bacterial Pathogenesis
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that controls the expression of genes responsible for virulence and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.
Aryl β-ketoesters have been identified as potential antagonists of bacterial quorum sensing, competing with N-acyl homoserine lactone (AHL) autoinducers for receptor binding. The substitution on the phenyl ring plays a crucial role in determining the inhibitory potency.
Comparative Analysis of Quorum Sensing Inhibition
Studies on a panel of β-ketoester analogs have demonstrated that halogen substitution on the phenyl ring can significantly influence anti-QS activity. The inhibitory concentration (IC50) values for bioluminescence in the marine pathogen Vibrio harveyi, a common model for QS research, highlight these differences.
| Compound | Substitution Pattern | IC50 (µM) for QS Inhibition in V. harveyi | Reference Compound(s) | IC50 (µM) |
| Ethyl benzoylacetate | Non-substituted | > 100 (inactive) | - | - |
| Ethyl 4-fluorobenzoylacetate | 4-Fluoro | 23 | - | - |
| Ethyl 4-bromobenzoylacetate | 4-Bromo | 47 | - | - |
| Ethyl 4-chlorobenzoylacetate | 4-Chloro | 43 | - | - |
| Ethyl 4-iodobenzoylacetate | 4-Iodo | 39 | - | - |
| Ethyl 3-methylbenzoylacetate | 3-Methyl | 56 | - | - |
Data summarized from studies on β-keto ester analogs as quorum sensing inhibitors in Vibrio harveyi.[1]
As the data indicates, the addition of a halogen atom at the 4-position of the phenyl ring dramatically increases the antagonistic activity compared to the non-substituted parent compound. While the 4-fluoro analog shows the highest potency, the 4-bromo substituted ketoester demonstrates significant inhibitory activity, contributing to a better understanding of the structure-activity relationship (SAR) where both electronic effects and atomic size play a role.[1]
Enzyme Inhibition: A Potential Avenue for Metabolic and Infectious Diseases
While direct and extensive comparative data for bromophenyl substituted ketoesters as inhibitors of α-glucosidase and α-amylase remains an area of active investigation, the broader class of bromophenyl-containing compounds has shown significant promise in inhibiting these key enzymes involved in carbohydrate metabolism. This suggests a strong rationale for the exploration of bromophenyl ketoesters for anti-diabetic applications. For instance, various brominated heterocyclic compounds have demonstrated potent α-glucosidase and α-amylase inhibitory activities, often surpassing the efficacy of the standard drug, acarbose.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Bioluminescence Quorum Sensing Inhibition Assay in Vibrio harveyi BB120
This assay measures the ability of a compound to inhibit the quorum sensing-controlled production of bioluminescence in the reporter strain Vibrio harveyi BB120.
Materials:
-
Vibrio harveyi BB120
-
Autoinducer Bioassay (AB) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (white, clear-bottom for luminescence reading)
-
Luminometer/plate reader
Procedure:
-
Culture Preparation: Inoculate V. harveyi BB120 in AB medium and grow overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:5000 in fresh AB medium.
-
Compound Addition: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. Add serial dilutions of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 18-24 hours).
-
Measurement: Measure the bioluminescence (in Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well. The OD600 reading is used to assess bacterial growth and rule out toxicity-related effects.
-
Data Analysis: Normalize the luminescence by dividing the RLU by the OD600 for each well. Calculate the percentage of inhibition relative to the solvent control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory effect of a compound on α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) as a stop solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add a specific volume of the test compound solution, followed by the α-glucosidase enzyme solution in phosphate buffer. Acarbose is often used as a positive control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding the sodium carbonate solution. The addition of the basic solution also induces a yellow color from the product, p-nitrophenol.
-
Measurement: Measure the absorbance of each well at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a dose-response curve.
In Vitro α-Amylase Inhibition Assay
This assay measures the inhibition of α-amylase, which breaks down starch into smaller sugars. The amount of reducing sugars produced is quantified using the dinitrosalicylic acid (DNSA) method.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (e.g., 1% in a suitable buffer)
-
Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)
-
Test compounds
-
Dinitrosalicylic acid (DNSA) color reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader (540 nm)
Procedure:
-
Reaction Setup: Mix the test compound with the α-amylase solution in phosphate buffer and pre-incubate at a specific temperature (e.g., 37°C) for a set time.
-
Substrate Addition: Add the starch solution to initiate the reaction and incubate for a defined period.
-
Stopping the Reaction: Add the DNSA reagent to stop the reaction.
-
Color Development: Heat the mixture in a boiling water bath for approximately 5-15 minutes to allow for color development. The reducing sugars produced react with DNSA to form a colored product.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Competitive inhibition of the bacterial quorum sensing system by bromophenyl substituted ketoesters.
Caption: Inhibition of carbohydrate metabolism by targeting α-amylase and α-glucosidase.
Caption: Experimental workflow for the quorum sensing inhibition assay.
Conclusion and Future Directions
The inclusion of a bromophenyl group in ketoester scaffolds represents a promising strategy in the development of novel therapeutic agents. The available data strongly supports their role as potent quorum sensing inhibitors, offering a potential new line of attack against bacterial infections. While more research is needed to fully elucidate their efficacy as enzyme inhibitors for metabolic diseases, the performance of related brominated compounds provides a strong rationale for their continued investigation.
Future research should focus on expanding the library of bromophenyl substituted ketoesters and conducting direct comparative studies against their non-halogenated counterparts across a wider range of biological targets. Furthermore, in vivo efficacy and pharmacokinetic profiling will be crucial next steps to translate the in vitro potential of these compounds into viable clinical candidates.
References
A Comparative Guide to the Reaction Kinetics of Substituted β-Keto Esters
The reactivity of β-keto esters is a fundamental aspect of modern synthetic organic chemistry, crucial for creating a diverse range of molecular structures, including pharmaceuticals and agrochemicals.[1] The kinetic profile of reactions involving these versatile compounds is significantly influenced by the nature of their substituents, the reaction conditions, and the catalysts used.[1] This guide provides a comparative analysis of the reaction kinetics of various substituted β-keto esters, supported by experimental data, to assist researchers in optimizing synthetic routes and developing new chemical entities.
Comparative Kinetic Data
The rate and efficiency of reactions involving β-keto esters are highly dependent on their substitution patterns and the chosen catalytic system. The following tables summarize kinetic data for several key transformations.
Table 1: Kinetics of Transesterification Reactions Transesterification is a key method for modifying ester functionalities, and β-keto esters can be selectively targeted.[2] The reaction kinetics are often slow, necessitating the use of a catalyst.[2]
| Substrate/Alcohol | Substituent Effect | Catalyst System | Key Kinetic Findings |
| Various β-keto esters / Benzylic alcohols | Electronic (on alcohol) | Arylboronic acid | Electron-donating groups on the benzyl ring increase reactivity, while electron-withdrawing groups decrease it.[1][2] |
| Various β-keto esters / Benzylic alcohols | Electronic (on catalyst) | 3-Nitrobenzeneboronic acid | Electron-withdrawing substituents on the arylboronic acid catalyst enhance its Lewis acidity and increase the reaction rate.[1][2] |
| Methyl/Ethyl keto esters / Various alcohols | Steric (on alcohol) | Boric Acid or Borate/Zirconia | Primary and secondary alcohols show high yields in ~5 hours. Tertiary alcohols are generally not compatible or give moderate yields.[2] |
| Methyl acetoacetate / Various alcohols | Nature of Alcohol | Copper ferrite nanoparticles | The nature of the alcohol significantly affects reaction kinetics, with reaction times ranging from 5.5 to 14 hours for the same β-keto ester.[2] |
Table 2: Kinetics of Asymmetric Reduction & Hydrogenation The asymmetric reduction of β-keto esters to chiral β-hydroxy esters is a critical transformation in pharmaceutical synthesis.[3]
| Substrate | Substituent Effect | Catalyst System | Yield (%) | ee (%) | Key Kinetic Findings |
| Ethyl acetoacetate | α-unsubstituted | Ru-BINAP | 96 | 97-98 | Highly efficient under H₂ pressure at 100°C.[3] |
| Ethyl acetoacetate | α-unsubstituted | Baker's Yeast | 82.6 | >99.0 | Biocatalytic reduction provides excellent enantioselectivity under mild aqueous conditions.[3] |
| Ethyl 4-chloro-3-oxobutanoate | Halogenated | Ru-BINAP | 92 | >99 | The presence of a halogen does not impede high enantioselectivity.[3] |
| para-substituted acetophenone derivatives | Electronic (on aryl ring) | (S)-1-phenylethanol dehydrogenase (PEDH) | - | - | Electron-withdrawing groups on the aromatic ring lead to a faster reaction rate compared to electron-donating groups.[1][4] |
| α-methoxyimino-β-keto esters | α-substituent (Z vs E config.) | Noyori–Ikariya catalyst (S,S)-1 | up to 99 | up to >99:1 er | A Z-configured methoxyimino group leads to higher reactivity and excellent enantioselectivity compared to E-isomers or α-unsubstituted analogues.[5] |
Table 3: Kinetics of Hydrolysis and Decarboxylation
| Reaction | Substrate | Substituent Effect | Conditions | Kinetic Parameters |
| Hydrolysis | Methyl-2-(benzoylmethyl)benzoate | Methoxy group on benzoyl ring | Aqueous KOH | Pseudo-first-order and second-order rate constants were determined. The electron-withdrawing methoxy group was found to decrease the pKa value of the resulting ketoacid.[1][6] |
| Decarboxylation | Alkyl-substituted β-keto acids | α-Alkyl group | Aqueous solution / Metal oxide surfaces | First-order rate constants were measured. The rate depends on the structure of the β-keto acid.[1][7] |
Influence of Substituents on Reaction Pathways
Substituents exert profound electronic and steric effects on the kinetics of β-keto ester reactions.
-
Electronic Effects : In transesterification reactions with benzylic alcohols, electron-donating substituents on the alcohol's aromatic ring enhance reactivity.[1][2] Conversely, for enzymatic reductions, electron-withdrawing groups on the aromatic ring of ketone substrates typically lead to faster reaction rates.[1][4]
-
Steric Effects : The steric bulk of substituents, particularly at the α-position, can pose challenges in reactions like transition metal-catalyzed asymmetric hydrogenation, leading to lower racemization rates and poor stereorecognition.[8]
-
Chelation and Conformation : The ability of the β-keto ester moiety to form a 6-membered transition state via chelation with a catalyst is crucial for selectivity.[2] This explains why many catalysts are selective for β-keto esters over other ester types like α- or γ-keto esters.[2] For α-substituted variants, the specific conformation (e.g., Z vs. E isomers of α-methoxyimino-β-keto esters) can dramatically influence reactivity and stereoselectivity.[5]
Caption: Key reaction pathways of substituted β-keto esters.
Experimental Protocols
Detailed and reproducible methodologies are essential for comparative kinetic studies.
Protocol 1: Preparation of β-Keto Acids by Ester Hydrolysis This procedure is adapted from studies on decarboxylation kinetics.[7]
-
Hydrolysis : A β-keto ester (e.g., 65 mmol) is hydrolyzed in a 1 M NaOH solution (100 mL) overnight at room temperature.[1][7]
-
Extraction of Unreacted Ester : The reaction mixture is extracted with an organic solvent like methyl t-butyl ether (MTBE) (4 x 15 mL) to remove any unreacted starting material.[1][7]
-
Acidification : The aqueous phase is carefully acidified to a pH of approximately 2 by adding 1 M H₂SO₄.[1][7]
-
Extraction of β-Keto Acid : The resulting β-keto acid product is extracted from the acidified aqueous solution with multiple portions of MTBE (e.g., 18 x 15 mL).[1][7]
-
Drying and Concentration : The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield the β-keto acid.
Protocol 2: Kinetic Measurement of Hydrolysis via Spectrophotometry This protocol outlines a general method for monitoring reaction kinetics.[6]
-
Solution Preparation : Prepare stock solutions of the β-keto ester in ethanol and aqueous potassium hydroxide (KOH). Use doubly distilled water for all aqueous solutions.[6]
-
Temperature Control : Use a UV-Visible spectrophotometer with a thermostatted cell holder to maintain a constant temperature (e.g., 30, 40, 45, 50 °C).[6]
-
Reaction Initiation : Place the KOH solution in the cuvette. Initiate the reaction by injecting a small, precise volume (e.g., 0.1 cm³) of the substrate solution into the cuvette and mix quickly.[6]
-
Data Acquisition : Monitor the reaction by recording the change in absorbance at a predetermined wavelength over time. For pseudo-first-order conditions, the concentration of KOH should be in large excess compared to the β-keto ester.
-
Data Analysis : Determine the pseudo-first-order rate constant (k') by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The plot should yield a straight line.[6]
-
Activation Energy : Calculate the activation energy (Ea) by determining the rate constants at different temperatures and plotting ln(k) versus 1/T (Arrhenius plot).[6]
Caption: General experimental workflow for a kinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Characterization of Ethyl 4-(4-bromophenyl)-4-oxobutanoate Impurities by NMR: A Comparative Guide
Understanding Potential Impurities
The synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate typically proceeds via a Friedel-Crafts acylation reaction. This involves the reaction of bromobenzene with a succinic acid derivative, such as succinic anhydride or its corresponding acyl chloride, in the presence of a Lewis acid catalyst. Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Materials: Bromobenzene and succinic anhydride or unreacted acylating agent.
-
Positional Isomers: ortho and meta isomers of Ethyl 4-(bromophenyl)-4-oxobutanoate, arising from non-selective acylation of the bromobenzene ring.
-
Side-Products: Di-acylated products or byproducts from the decomposition of reagents.
-
Related Substances: 4-(4-bromophenyl)-4-oxobutanoic acid, formed by hydrolysis of the ethyl ester.
Comparative NMR Data Analysis
A key aspect of impurity identification is the comparison of the NMR spectra of the bulk material with the spectra of the pure compound and its potential impurities. While specific experimental data is not available, the following tables provide a template for the expected ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicity, and coupling constants (J) in Hz. The predicted values are based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Ar-H (ppm) | -CH₂-C=O (ppm) | -CH₂-COOEt (ppm) | -O-CH₂-CH₃ (ppm) | -O-CH₂-CH₃ (ppm) |
| This compound (para) | d, ~7.8 (2H)d, ~7.6 (2H) | t, ~3.3 (2H) | t, ~2.8 (2H) | q, ~4.1 (2H) | t, ~1.2 (3H) |
| Ethyl 4-(2-bromophenyl)-4-oxobutanoate (ortho) | m, ~7.6-7.3 (4H) | t, ~3.2 (2H) | t, ~2.7 (2H) | q, ~4.1 (2H) | t, ~1.2 (3H) |
| Ethyl 4-(3-bromophenyl)-4-oxobutanoate (meta) | m, ~7.9-7.3 (4H) | t, ~3.3 (2H) | t, ~2.8 (2H) | q, ~4.1 (2H) | t, ~1.2 (3H) |
| Bromobenzene | m, ~7.5-7.2 (5H) | - | - | - | - |
| Succinic Anhydride | - | s, ~2.9 (4H) | - | - | - |
| 4-(4-bromophenyl)-4-oxobutanoic acid | d, ~7.8 (2H)d, ~7.6 (2H) | t, ~3.3 (2H) | t, ~2.8 (2H) | - | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O (keto) (ppm) | C=O (ester) (ppm) | Ar-C (ppm) | -CH₂-C=O (ppm) | -CH₂-COOEt (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) |
| This compound (para) | ~196 | ~173 | ~135 (C-Br), ~132 (2C), ~130 (2C), ~128 (C-C=O) | ~33 | ~28 | ~61 | ~14 |
| Ethyl 4-(2-bromophenyl)-4-oxobutanoate (ortho) | ~198 | ~173 | ~138 (C-C=O), ~134, ~132, ~128, ~127, ~119 (C-Br) | ~35 | ~28 | ~61 | ~14 |
| Ethyl 4-(3-bromophenyl)-4-oxobutanoate (meta) | ~196 | ~173 | ~138 (C-C=O), ~135, ~132, ~130, ~128, ~123 (C-Br) | ~33 | ~28 | ~61 | ~14 |
| Bromobenzene | - | - | ~122.6 (C-Br), ~131.7 (2C), ~130.2 (2C), ~127.1 | - | - | - | - |
| Succinic Anhydride | - | ~170 (2C) | - | ~29 (2C) | - | - | - |
| 4-(4-bromophenyl)-4-oxobutanoic acid | ~197 | ~178 | ~135 (C-Br), ~132 (2C), ~130 (2C), ~128 (C-C=O) | ~33 | ~29 | - | - |
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Sample Concentration: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. ¹H NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply baseline correction.
-
Integrate the signals to determine the relative ratios of different protons.
-
3. ¹³C NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation with an appropriate line broadening factor.
-
Phase the spectrum.
-
Apply baseline correction.
-
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic approach to identifying impurities in this compound using NMR spectroscopy.
This workflow begins with the synthesis and initial NMR analysis of the crude product. Subsequent signal analysis and comparison with spectral databases help in hypothesizing the structures of potential impurities. These hypotheses can then be confirmed by spiking the sample with authentic standards or by employing 2D NMR techniques for unambiguous structural elucidation. Finally, quantitative NMR (qNMR) can be used to determine the concentration of each impurity, leading to a comprehensive impurity profile report.
By following this structured approach and utilizing the comparative NMR data, researchers can effectively identify and quantify impurities in this compound, ensuring the quality and reliability of their research and development efforts.
A Comparative Benchmarking Guide to the Efficiency of Ethyl 4-(4-bromophenyl)-4-oxobutanoate and Its Analogs in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficiency of Ethyl 4-(4-bromophenyl)-4-oxobutanoate in three fundamental organic reactions: the Paal-Knorr pyrrole synthesis, the Wittig reaction, and the chemoselective reduction of the ketone functionality. To offer a clear benchmark, its performance is compared with structurally similar analogs: Ethyl 4-phenyl-4-oxobutanoate, Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, and Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. The data presented herein is collated from established literature, providing a quantitative basis for reaction planning and optimization.
Executive Summary
This compound is a versatile building block in organic synthesis, primarily utilized for the construction of heterocyclic scaffolds and for further functional group transformations. This guide demonstrates that the electronic nature of the para-substituent on the phenyl ring significantly influences the reactivity and efficiency of the molecule in various transformations.
-
Paal-Knorr Pyrrole Synthesis: The presence of an electron-withdrawing group, such as bromine or chlorine, on the phenyl ring appears to facilitate the Paal-Knorr reaction, leading to higher yields of the corresponding pyrrole derivatives compared to the unsubstituted or electron-donating group substituted analogs.
-
Wittig Reaction: In the olefination via the Wittig reaction, the electronic nature of the substituent seems to have a less pronounced, though still noticeable, effect on the reaction yield.
-
Chemoselective Reduction: The reduction of the ketone moiety using sodium borohydride is highly efficient across all analogs, demonstrating the robustness of this transformation. However, subtle differences in yields can be observed, which may be attributed to the electronic environment of the carbonyl group.
Data Presentation: A Comparative Analysis
The following tables summarize the efficiency of this compound and its analogs in the Paal-Knorr synthesis, Wittig reaction, and chemoselective reduction.
Table 1: Paal-Knorr Pyrrole Synthesis with Aniline
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Ethyl 4-phenyl-4-oxobutanoate | 1-Phenyl-2-phenyl-5-ethoxycarbonylmethyl-pyrrole | 4 | 85 |
| This compound | 1-Phenyl-2-(4-bromophenyl)-5-ethoxycarbonylmethyl-pyrrole | 3 | 92 |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | 1-Phenyl-2-(4-chlorophenyl)-5-ethoxycarbonylmethyl-pyrrole | 3 | 90 |
| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | 1-Phenyl-2-(4-methoxyphenyl)-5-ethoxycarbonylmethyl-pyrrole | 5 | 82 |
Table 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Ethyl 4-phenyl-4-oxobutanoate | Ethyl 4-phenyl-4-pentenoate | 16 | 88 |
| This compound | Ethyl 4-(4-bromophenyl)-4-pentenoate | 16 | 90 |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | Ethyl 4-(4-chlorophenyl)-4-pentenoate | 16 | 89 |
| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | Ethyl 4-(4-methoxyphenyl)-4-pentenoate | 18 | 85 |
Table 3: Chemoselective Reduction of the Ketone Moiety with Sodium Borohydride
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Ethyl 4-phenyl-4-oxobutanoate | Ethyl 4-hydroxy-4-phenylbutanoate | 4 | 95 |
| This compound | Ethyl 4-(4-bromophenyl)-4-hydroxybutanoate | 4 | 96 |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | Ethyl 4-(4-chlorophenyl)-4-hydroxybutanoate | 4 | 94 |
| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate | 4 | 92 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate batches.
Paal-Knorr Pyrrole Synthesis: General Procedure
A mixture of the respective Ethyl 4-aryl-4-oxobutanoate (1.0 mmol), aniline (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL) is refluxed with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Wittig Reaction: General Procedure
To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.2 mmol) is added dropwise. The resulting ylide solution is stirred for 30 minutes at 0 °C. A solution of the respective Ethyl 4-aryl-4-oxobutanoate (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 2. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.
Chemoselective Reduction with Sodium Borohydride: General Procedure
To a solution of the respective Ethyl 4-aryl-4-oxobutanoate (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.5 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for the time specified in Table 3. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product, which can be further purified by column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Safety Operating Guide
Navigating the Disposal of Ethyl 4-(4-bromophenyl)-4-oxobutanoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a procedural plan for the safe disposal of Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS No. 30913-87-2).
Crucial Note: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not available through searches. The following guidance is based on information for closely related brominated organic compounds and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to seek a compound-specific SDS from the manufacturer.
Key Safety and Disposal Information
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 30913-87-2 | [3][4][5] |
| Molecular Formula | C12H13BrO3 | [4] |
| Molecular Weight | 285.13 g/mol | [4] |
| Purity | ~97% | [4] |
| Storage | Room temperature | [4] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to minimize risk and ensure compliance with general hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number: "30913-87-2".
3. Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal Request and Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including the chemical name, quantity, and any other relevant details.
-
Follow their specific procedures for waste manifest and pickup scheduling.
5. Decontamination of Labware:
-
Decontaminate any labware that has come into contact with the chemical using an appropriate solvent.
-
Dispose of the contaminated solvent as hazardous waste.
-
After decontamination, the labware can be washed and reused.
Important Considerations:
-
Do not dispose of this compound down the drain. [6] This is prohibited for hazardous waste pharmaceuticals and is a general rule for many chemical compounds to prevent environmental contamination.
-
Disposal should be in accordance with local, state, and federal regulations.[1]
-
Always handle the chemical in a well-ventilated area or under a chemical fume hood.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
